A-966492
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[2-fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl]-1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-13-9-10(14-5-2-8-21-14)6-7-11(13)18-22-15-4-1-3-12(17(20)24)16(15)23-18/h1,3-4,6-7,9,14,21H,2,5,8H2,(H2,20,24)(H,22,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIVQGOUBLVTCB-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586581 | |
| Record name | 2-{2-Fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl}-1H-benzimidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934162-61-5 | |
| Record name | 2-{2-Fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl}-1H-benzimidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-966492: A Deep Dive into its Mechanism of Action in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of A-966492, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, and its implications for DNA repair. This document provides a comprehensive overview of its biochemical activity, cellular effects, and the underlying principles of its therapeutic potential, particularly in the context of synthetic lethality.
Core Mechanism of Action: Inhibition of PARP1 and PARP2
This compound is a highly potent and selective small molecule inhibitor of PARP1 and PARP2.[1] These enzymes play a critical role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. PARP1, upon detecting a DNA SSB, binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair process.
This compound exerts its effect by competing with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) substrate for the catalytic domain of PARP1 and PARP2, thereby preventing the synthesis of PAR. This inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs.
Quantitative Data: Potency and Selectivity
The inhibitory potency and selectivity of this compound against various PARP family members are crucial for its therapeutic window and off-target effects. The following tables summarize the key quantitative data available for this compound.
| Parameter | Target | Value (nM) | Assay Type | Reference |
| Ki | PARP1 | 1 | Cell-free | [1] |
| PARP2 | 1.5 | Cell-free | [1] | |
| EC50 | PARP1 | 1 | Whole cell | [1] |
| IC50 | PARP1 | 1.4 | In vitro enzymatic | |
| PARP2 | 0.8 | In vitro enzymatic | ||
| PARP3 | 320 | In vitro enzymatic | ||
| TNKS1 | >10000 | In vitro enzymatic | ||
| PARP10 | >10000 | In vitro enzymatic | ||
| PARP14 | >10000 | In vitro enzymatic |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of this compound.
Synthetic Lethality: A Targeted Therapeutic Strategy
The most promising therapeutic application of this compound and other PARP inhibitors lies in the concept of synthetic lethality. This occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal.
Many hereditary breast and ovarian cancers are caused by mutations in the BRCA1 or BRCA2 genes, which are essential components of the Homologous Recombination (HR) pathway for repairing DNA double-strand breaks (DSBs). In cells with a functional BRCA pathway, the DSBs that arise from collapsed replication forks due to PARP inhibition can be efficiently repaired. However, in BRCA-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability and ultimately, apoptosis. This selective killing of cancer cells with a specific DNA repair defect, while sparing normal cells, provides a targeted therapeutic approach.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
PARP1 Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Histone H1
-
Streptavidin-coated plates
-
Anti-PAR antibody
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)
Procedure:
-
Coat streptavidin-coated 96-well plates with biotinylated histone H1.
-
In a separate plate, prepare the reaction mixture containing assay buffer, activated DNA, and PARP1 enzyme.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a potent PARP inhibitor at a high concentration (e.g., 3-aminobenzamide).
-
Transfer the reaction mixture to the histone-coated plates and incubate to allow the PARylated histones to bind.
-
Wash the plates to remove unbound reagents.
-
Add an anti-PAR antibody conjugated to a detection enzyme (e.g., HRP).
-
After incubation and washing, add a suitable substrate for the detection enzyme and measure the signal (e.g., absorbance or luminescence).
-
Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-proficient and BRCA-deficient)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Immunofluorescence for γH2AX Foci Formation
Objective: To visualize and quantify DNA double-strand breaks in cells treated with this compound.
Materials:
-
Cells cultured on coverslips or in imaging-compatible plates
-
This compound
-
DNA damaging agent (optional, e.g., a topoisomerase inhibitor to induce DSBs)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (phosphorylated H2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound, with or without a DNA damaging agent, for the desired time.
-
Fix the cells with fixation solution.
-
Permeabilize the cells to allow antibody penetration.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips with antifade medium.
-
Visualize the cells using a fluorescence microscope and capture images.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software. An increase in γH2AX foci indicates an increase in DNA double-strand breaks.
Conclusion
This compound is a potent and selective inhibitor of PARP1 and PARP2 that disrupts the Base Excision Repair pathway, leading to the accumulation of single-strand DNA breaks. This mechanism of action forms the basis of its synthetic lethal interaction with deficiencies in the Homologous Recombination pathway, such as those found in BRCA-mutated cancers. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other PARP inhibitors in oncology.
References
Unveiling A-966492: A Potent Inhibitor of PARP1 and PARP2
FOR IMMEDIATE RELEASE
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of A-966492, a potent and selective small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2. This document will delve into its chemical properties, mechanism of action, and relevant experimental data, presenting a valuable resource for professionals in the fields of oncology, DNA damage repair, and drug discovery.
Chemical Identity and Structure
This compound is chemically known as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide.[1] Its fundamental chemical properties are summarized in the table below.
| Identifier | Value | Reference |
| Formal Name | 2-[2-fluoro-4-[(2S)-2-pyrrolidinyl]phenyl]-1H-benzimidazole-7-carboxamide | [2] |
| IUPAC Name | (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide | [1] |
| CAS Number | 934162-61-5 | [1][2] |
| Molecular Formula | C18H17FN4O | [1][2] |
| Molecular Weight | 324.35 g/mol | [1] |
| SMILES | O=C(C1=C2N=C(C3=CC=C([C@H]4NCCC4)C=C3F)NC2=CC=C1)N | [1] |
| InChI Key | AHIVQGOUBLVTCB-AWEZNQCLSA-N | [1] |
The chemical structure of this compound is presented in the diagram below.
Figure 1: Chemical Structure of this compound.
Mechanism of Action: Targeting the DNA Damage Response
This compound functions as a potent inhibitor of both PARP1 and PARP2.[3][4][5][6][7][8] These enzymes play a critical role in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs). By inhibiting PARP, this compound disrupts this repair process. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), ultimately resulting in cell death through a process known as synthetic lethality.
The following diagram illustrates the simplified signaling pathway of PARP inhibition by this compound.
References
A-966492: A Profile of a Potent PARP1 and PARP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
A-966492 is a highly potent, small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, demonstrating significant activity against both PARP1 and PARP2.[1][2][3][4][5][6] This benzimidazole (B57391) carboxamide analogue has garnered attention in preclinical research for its efficacy in enhancing the effects of DNA-damaging agents and its single-agent activity in specific cancer models.[2][7] This document provides a comprehensive technical overview of the PARP1 versus PARP2 selectivity of this compound, detailing the quantitative data, experimental methodologies, and the underlying mechanism of action.
Quantitative Selectivity Profile
This compound exhibits a high affinity for both PARP1 and PARP2, with only a slight selectivity for PARP1. The inhibitory activity has been quantified through various in vitro assays, with the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) being key metrics.
| Parameter | PARP1 | PARP2 | Selectivity (PARP2/PARP1) | Reference |
| Ki (nM) | 1 | 1.5 | 1.5 | [1][2][3][4][5][6][7] |
| IC50 (nM) | ~1 (Cell-free) | Not explicitly stated in provided results | - | [7] |
| EC50 (nM) | 1 (Whole cell) | Not explicitly stated in provided results | - | [2][4][7] |
Note: IC50 values can vary based on assay conditions. One study noted that their determined IC50 values for this compound were in the nanomolar range but somewhat higher than previously reported, likely due to different methodologies.[8][9]
Studies comparing this compound with other PARP inhibitors like veliparib (B1684213) and niraparib (B1663559) have characterized its selectivity for PARP1 and PARP2 as intermediate between the two.[10][11] While veliparib is noted for its high selectivity for PARP1/2, and niraparib is a potent but less selective inhibitor, this compound occupies a middle ground.[8][9][10] It demonstrates considerable selectivity over other PARP family members, including PARP3 and Tankyrase 1 (TNKS1).[8][9]
Mechanism of Action: PARP Inhibition
The fundamental mechanism of action for this compound, like other PARP inhibitors, lies in its competition with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) substrate for the catalytic domain of PARP enzymes. In the context of cellular DNA damage, this inhibition has profound consequences.
Upon detection of a DNA single-strand break, PARP1 and PARP2 are recruited to the site and activated. This activation leads to the catalytic cleavage of NAD+ and the subsequent formation of long chains of poly(ADP-ribose) (PAR) on acceptor proteins, a process termed PARylation. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair of the break. This compound competitively binds to the catalytic domain of PARP1 and PARP2, preventing PARylation and thereby inhibiting the recruitment of the DNA repair machinery.
Experimental Protocols
The quantitative data for this compound's inhibitory activity were determined using specific and rigorous experimental methodologies.
Cell-Free Enzyme Inhibition Assay
This assay directly measures the inhibition of PARP enzyme activity in a controlled, in vitro environment.
-
Objective: To determine the Ki of this compound for PARP1 and PARP2.
-
Methodology:
-
Reaction Mixture: The assay is conducted in a buffer containing 50 mM Tris (pH 8.0), 1 mM dithiothreitol (B142953) (DTT), and 4 mM MgCl2.[7]
-
PARP Reaction Components: The reaction includes 1.5 µM [3H]-NAD+ (as a tracer), 200 nM biotinylated histone H1 (as a substrate for PARylation), 200 nM single-stranded DNA (to activate the PARP enzyme), and either 1 nM PARP-1 or 4 nM PARP-2 enzyme.[7]
-
Initiation and Termination: Reactions are initiated by adding the NAD+ substrate mixture to the enzyme mixture. After a set incubation period, the reaction is terminated by the addition of 1.5 mM benzamide, a potent PARP inhibitor, at a concentration approximately 1000-fold over its IC50.[7]
-
Detection: The amount of [3H]-PAR incorporated onto the biotinylated histone H1 is quantified using Scintillation Proximity Assay (SPA) beads.
-
Data Analysis: Ki values are determined from inhibition curves generated at various substrate concentrations.[2][7]
-
Whole-Cell PARP Inhibition Assay
This assay measures the ability of this compound to inhibit PARP activity within a cellular context.
-
Objective: To determine the EC50 of this compound in a cellular environment.
-
Cell Line: C41 human cells.[7]
-
Methodology:
-
Compound Treatment: C41 cells are treated with varying concentrations of this compound for 30 minutes in a 96-well plate.[2][7]
-
DNA Damage Induction: PARP activity is induced by treating the cells with 1 mM H2O2 for 10 minutes to cause DNA damage.[2][7]
-
Cell Fixation and Permeabilization: Cells are washed with ice-cold PBS and fixed with a prechilled methanol/acetone (7:3) solution.[2][7]
-
Immunostaining:
-
Detection: The FITC signal (indicating PAR levels) and DAPI signal are measured using a fluorescence microplate reader.[7]
-
Data Analysis: PARP activity (FITC signal) is normalized to the cell number (DAPI signal), and the EC50 is calculated from the dose-response curve.[7]
-
Conclusion
This compound is a potent dual inhibitor of PARP1 and PARP2, with a slight selectivity for PARP1. Its efficacy has been demonstrated in both biochemical and cellular assays. The detailed experimental protocols provide a foundation for the replication and further investigation of its inhibitory properties. The ability of this compound to effectively inhibit PARP activity underscores its potential as a valuable research tool and a candidate for further preclinical and clinical development, particularly in the context of combination therapies with DNA-damaging agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
A-966492: An In-Depth Technical Guide on In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency of A-966492, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. This compound has demonstrated significant potential in preclinical studies, both as a single agent and in combination with DNA-damaging agents. This document details its inhibitory activity, the experimental protocols used for its characterization, and the key signaling pathways involved.
Core Mechanism of Action
This compound is a novel and potent inhibitor of both PARP1 and PARP2.[1][2] PARP enzymes play a critical role in the cellular response to DNA damage. Upon detection of a DNA single-strand break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity. By inhibiting PARP activity, this compound prevents the repair of single-strand breaks. In cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, these unrepaired single-strand breaks are converted to toxic double-strand breaks during DNA replication, leading to cell death through a process known as synthetic lethality.
Caption: PARP1 signaling pathway and the mechanism of inhibition by this compound.
Quantitative Data: In Vitro Potency
This compound is distinguished by its high potency against PARP1 and PARP2, as demonstrated in both enzymatic and cellular assays.[1]
Table 1: Enzymatic Inhibition Constants (Ki)
| Target | Ki (nM) |
| PARP1 | 1 |
| PARP2 | 1.5 |
| Data sourced from multiple references.[1][2][3][4] |
Table 2: Cellular Potency (EC50)
| Cell Line | Assay Type | EC50 (nM) |
| C41 (Human) | Whole Cell PARP Inhibition | 1 |
| Data sourced from multiple references.[1][4] |
Table 3: Selectivity Profile (IC50)
| Enzyme | IC50 |
| PARP1 | Potent (nM range) |
| PARP2 | Potent (nM range) |
| PARP3 | Considerably lower potency |
| TNKS1 | Considerably lower potency |
| PARP10 | Considerably lower potency |
| PARP14 | Considerably lower potency |
| Qualitative summary based on reported selectivity ratios.[5] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of purified PARP1 and PARP2.
Protocol:
-
Reaction Buffer Preparation: The assay is conducted in a buffer containing 50 mM Tris (pH 8.0), 1 mM dithiothreitol (B142953) (DTT), and 4 mM MgCl2.[1][2]
-
Reaction Setup: Reactions are set up in 96-well plates. Each well contains 1.5 µM [3H]-NAD+, 200 nM biotinylated histone H1, 200 nM sonicated DNA (slDNA), and either 1 nM PARP-1 or 4 nM PARP-2 enzyme.[1][2] this compound is added at various concentrations.
-
Initiation: The reaction is initiated by adding a 2X NAD+ substrate mixture to a 2X enzyme mixture containing the PARP enzyme and DNA.[1][2]
-
Termination: After incubation, the reaction is stopped by the addition of 1.5 mM benzamide, a broad-spectrum PARP inhibitor, at a concentration approximately 1000-fold over its IC50.[1][2]
-
Detection: The amount of [3H]-ADP-ribose incorporated onto the biotinylated histone H1 is quantified using a Scintillation Proximity Assay (SPA).
-
Data Analysis: Inhibition constants (Ki) are determined from inhibition curves generated at various substrate concentrations.[1][2]
Caption: Workflow for the PARP1/2 enzymatic inhibition assay.
This immunofluorescence-based assay measures the ability of this compound to inhibit PARP activity within intact cells.
Protocol:
-
Cell Treatment: C41 cells are seeded in a 96-well plate and treated with varying concentrations of this compound for 30 minutes.[1][2]
-
DNA Damage Induction: PARP activity is stimulated by inducing DNA damage with 1 mM H2O2 for 10 minutes.[1][2]
-
Fixation and Permeabilization: Cells are washed with ice-cold PBS and then fixed with a prechilled methanol/acetone (7:3) solution at -20°C for 10 minutes.[1][2]
-
Blocking: Plates are rehydrated with PBS and blocked with 5% nonfat dry milk in PBS-Tween (0.05%) for 30 minutes at room temperature to prevent non-specific antibody binding.[1][2]
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for PAR (anti-PAR antibody 10H, 1:50 dilution) for 60 minutes at room temperature.[1]
-
Secondary Antibody Incubation: After washing, cells are incubated with a FITC-conjugated secondary antibody (goat anti-mouse, 1:50 dilution) and DAPI (1 µg/mL) for 60 minutes at room temperature.[1] DAPI stains the cell nuclei, allowing for cell number normalization.
-
Signal Quantification: The fluorescence intensity is read using a microplate reader. The FITC signal represents PARP activity, and the DAPI signal represents the cell count.[1]
-
Data Normalization: The PARP activity (FITC signal) is normalized to the cell number (DAPI signal) to calculate the EC50 value.[1]
Caption: Workflow for the whole-cell PARP inhibition assay.
References
A-966492: A Technical Guide to Solubility, Stability, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties and biological activity of A-966492, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. The information is curated for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Quantitative Solubility and Stability Data
The solubility and stability of a compound are critical parameters in drug development, influencing its formulation, bioavailability, and shelf-life. The following tables summarize the available quantitative data for this compound.
Solubility Data
This compound exhibits varying solubility in different solvents, a key consideration for in vitro and in vivo experimental design.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 33 mg/mL[1] | 101.74 mM[1] | Moisture-absorbing DMSO may reduce solubility; fresh DMSO is recommended.[1] |
| Water | Insoluble[1] | - | |
| Ethanol | Insoluble[1] | - |
For in vivo applications, several formulation protocols have been developed to enhance the solubility of this compound:
| Formulation Components | Resulting Solubility/Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.71 mM); Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.71 mM); Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.71 mM); Clear solution |
Note: For in vivo preparations, it is recommended to prepare a clear stock solution first and then add co-solvents sequentially. The mixed solution should be used immediately for optimal results.[1]
Stability Data
The stability of this compound has been primarily characterized for its stock solutions.
| Storage Condition | Solvent | Duration | Notes |
| -20°C | Powder | 3 years[1] | From date of receipt.[1] |
| -80°C | In solvent | 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | In solvent | 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols relevant to the characterization of this compound.
PARP1 and PARP2 Enzyme Inhibition Assay
This assay determines the in vitro potency of this compound against its primary targets, PARP1 and PARP2.
Materials:
-
This compound
-
Recombinant human PARP1 and PARP2 enzymes
-
[³H]-NAD⁺
-
Biotinylated Histone H1
-
slDNA (single-stranded DNA)
-
Assay Buffer: 50 mM Tris, pH 8.0, 1 mM DTT, 4 mM MgCl₂[1]
-
Benzamide (reaction termination solution)
-
Streptavidin-coated FlashPlates
-
TopCount microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the PARP enzyme (1 nM PARP-1 or 4 nM PARP-2), biotinylated histone H1 (200 nM), and slDNA (200 nM) in the assay buffer.[1]
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding [³H]-NAD⁺ (1.5 µM).[1]
-
Incubate the reaction mixture.
-
Terminate the reaction by adding 1.5 mM benzamide.[1]
-
Transfer the reaction mixture to streptavidin-coated FlashPlates and incubate for 1 hour to allow for the capture of biotinylated histones.[1]
-
Measure the incorporation of [³H]-ADP-ribose using a TopCount microplate scintillation counter.[1]
-
Calculate the Ki values from inhibition curves at various substrate concentrations.[1]
Whole-Cell PARP Inhibition Assay
This assay measures the ability of this compound to inhibit PARP activity within a cellular context.
Materials:
-
C41 cells (or other suitable cell line)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Methanol/acetone fixing solution (7:3)
-
Blocking solution (5% nonfat dry milk in PBS-Tween 0.05%)
-
Anti-PAR antibody
-
FITC-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
Procedure:
-
Seed C41 cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound for 30 minutes.[1]
-
Induce DNA damage and activate PARP by treating the cells with 1 mM H₂O₂ for 10 minutes.[1]
-
Wash the cells with ice-cold PBS.[1]
-
Fix the cells with a pre-chilled methanol/acetone solution at -20°C for 10 minutes.[1]
-
Air-dry the plates and then rehydrate with PBS. [cite: s]
-
Block the cells with the blocking solution for 30 minutes at room temperature.[1]
-
Incubate with a primary antibody against PAR.
-
Wash and incubate with a FITC-conjugated secondary antibody and DAPI for nuclear staining.
-
Measure the fluorescence intensity for FITC (PAR levels) and DAPI (cell number) using a fluorescence plate reader.
-
Normalize the PAR activity (FITC signal) to the cell number (DAPI signal) to determine the EC₅₀ value.
Signaling Pathways and Mechanism of Action
This compound is a potent inhibitor of PARP1 and PARP2, enzymes that play a critical role in the DNA damage response (DDR). The following diagrams illustrate the PARP signaling pathway and the mechanism of action of this compound.
PARP1 Signaling in DNA Single-Strand Break Repair
Caption: PARP1 detects DNA single-strand breaks and synthesizes PAR chains, recruiting DNA repair proteins.
Mechanism of Action of this compound
Caption: this compound inhibits PARP1, leading to SSB accumulation, replication fork collapse, and cell death.
Experimental Workflow for Solubility Determination
Caption: A general workflow for determining the solubility of a chemical compound.
References
A-966492: A Comprehensive Technical Guide for Researchers
CAS Number: 934162-61-5
IUPAC Name: (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide
Introduction
A-966492 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] These enzymes are critical components of the DNA damage response (DDR) pathway, playing a central role in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, this compound disrupts the repair of SSBs, which can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. This mechanism of action makes this compound a valuable tool for cancer research, particularly in the context of synthetic lethality in tumors with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, supplier information, detailed experimental protocols, and the signaling pathways it modulates.
Physicochemical and Biological Properties
This compound is a benzimidazole (B57391) carboxamide derivative with a molecular weight of 324.35 g/mol and a chemical formula of C18H17FN4O. It is a white solid powder that is soluble in DMSO.[1]
Table 1: Quantitative Biological Activity of this compound
| Parameter | Target | Value (nM) | Assay Type |
| Ki | PARP1 | 1 | Cell-free enzyme assay |
| Ki | PARP2 | 1.5 | Cell-free enzyme assay |
| EC50 | PARP1 | 1 | Whole-cell assay (C41 cells) |
| IC50 | PARP1 | 2.9 | In vitro enzyme activity assay |
| IC50 | PARP2 | 2.2 | In vitro enzyme activity assay |
| IC50 | PARP3 | 87 | In vitro enzyme activity assay |
| IC50 | TNKS1 | >10000 | In vitro enzyme activity assay |
| IC50 | PARP10 | >10000 | In vitro enzyme activity assay |
| IC50 | PARP14 | >10000 | In vitro enzyme activity assay |
Supplier Information
This compound is available from various chemical suppliers for research purposes. Purity levels are typically greater than 98%.
Table 2: Supplier Information for this compound
| Supplier | Catalog Number | Purity |
| Selleck Chemicals | S2197 | 99.98% |
| MedKoo Biosciences | 406362 | >98% |
| Cayman Chemical | 11893 | ≥98% |
| APExBIO | A4231 | >98% |
| DC Chemicals | DC8889 | >98% |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by competitively inhibiting the catalytic activity of PARP1 and PARP2. These enzymes are key players in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks.
When DNA damage occurs, PARP1 and PARP2 are recruited to the site of the lesion. They then catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the damaged site, facilitating the repair process.
By inhibiting PARP activity, this compound prevents the formation of these PAR chains. This "traps" PARP enzymes on the DNA at the site of the damage, leading to the stalling of replication forks. When a replication fork encounters a PARP-DNA complex on a single-strand break, it can collapse, resulting in the formation of a more lethal double-strand break.
In normal cells, these double-strand breaks can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to mutations in BRCA1 or BRCA2), these double-strand breaks cannot be properly repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.
Caption: Mechanism of action of this compound in inducing synthetic lethality.
Experimental Protocols
PARP1/2 Enzyme Inhibition Assay (Cell-Free)
This protocol is adapted from information provided by Selleck Chemicals and is based on established methods for measuring PARP activity.[1]
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
This compound (or other test compounds)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 4 mM MgCl2
-
[3H]-NAD+ (specific activity ~1.6 µCi/mmol)
-
Biotinylated Histone H1
-
Activated (nicked) DNA (slDNA)
-
96-well white plates
-
Scintillation proximity assay (SPA) beads
-
Benzamide (for reaction termination)
-
Microplate reader capable of detecting SPA signal
Procedure:
-
Prepare a 2x enzyme mixture containing the PARP enzyme (e.g., 2 nM PARP1 or 8 nM PARP2 final concentration) and 400 nM slDNA in assay buffer.
-
Prepare a 2x substrate mixture containing 3 µM [3H]-NAD+ and 400 nM biotinylated histone H1 in assay buffer.
-
Add 50 µL of the 2x enzyme mixture to the wells of a 96-well plate.
-
Add varying concentrations of this compound (typically in DMSO, with the final DMSO concentration kept constant across all wells, e.g., <1%).
-
Initiate the reaction by adding 50 µL of the 2x substrate mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding 150 µL of 1.5 mM benzamide.
-
Add SPA beads to each well and incubate to allow binding to the biotinylated histone H1.
-
Measure the incorporation of [3H]-ADP-ribose using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the Ki value from inhibition curves at various substrate concentrations.
Whole-Cell PARP Activity Assay
This protocol provides a method to assess the ability of this compound to inhibit PARP activity within intact cells.[1]
Materials:
-
C41 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Hydrogen peroxide (H2O2)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: Methanol/Acetone (7:3), pre-chilled to -20°C
-
Blocking solution: 5% non-fat dry milk in PBS with 0.05% Tween-20 (PBS-T)
-
Anti-PAR antibody (e.g., 10H)
-
FITC-conjugated secondary antibody (e.g., goat anti-mouse FITC)
-
DAPI (4',6-diamidino-2-phenylindole)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Seed C41 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 30 minutes.
-
Induce DNA damage and activate PARP by adding 1 mM H2O2 to the cells for 10 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells with the pre-chilled methanol/acetone solution for 10 minutes at -20°C.
-
Air-dry the plates.
-
Rehydrate the wells with PBS and then block with blocking solution for 30 minutes at room temperature.
-
Incubate the cells with the anti-PAR antibody (e.g., 1:50 dilution in blocking solution) for 60 minutes at room temperature.
-
Wash the wells five times with PBS-T.
-
Incubate the cells with the FITC-conjugated secondary antibody (e.g., 1:50 dilution) and 1 µg/mL DAPI in blocking solution for 60 minutes at room temperature in the dark.
-
Wash the wells five times with PBS-T.
-
Measure the fluorescence intensity for FITC (to quantify PAR levels) and DAPI (to normalize for cell number) using a fluorescence microplate reader.
-
Normalize the PARP activity (FITC signal) to the cell number (DAPI signal) and calculate the EC50 value for this compound.
Caption: Workflow for the whole-cell PARP activity assay.
Conclusion
This compound is a highly potent and selective dual inhibitor of PARP1 and PARP2, making it an invaluable research tool for studying the DNA damage response and for exploring synthetic lethality-based cancer therapies. The information and protocols provided in this technical guide are intended to assist researchers in designing and conducting experiments to further elucidate the biological roles of PARP enzymes and the therapeutic potential of their inhibition.
References
A-966492: An In-Depth Technical Guide to its Safety Profile and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety profile and off-target effects of A-966492, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). The information is compiled from preclinical studies to serve as a foundational guide for research and development professionals.
Executive Summary
This compound is a novel and highly potent, orally bioavailable inhibitor of both PARP-1 and PARP-2 enzymes, with a Ki of 1 nM and 1.5 nM, respectively.[1] It has demonstrated excellent potency in whole-cell assays and efficacy in preclinical tumor models, both as a single agent and in combination with DNA-damaging agents like temozolomide (B1682018) (TMZ).[1] Preclinical pharmacokinetic data from multiple species indicate good oral bioavailability and the ability to cross the blood-brain barrier.[1] Selectivity profiling reveals that while this compound is highly potent against PARP-1 and PARP-2, it maintains considerable selectivity over other PARP family members, with a profile intermediate between the well-characterized PARP inhibitors veliparib (B1684213) and niraparib (B1663559).[2][3][4]
Safety and Pharmacokinetic Profile
Preclinical studies in Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys have characterized the pharmacokinetic properties of this compound. The compound exhibits good oral bioavailability and a relatively short half-life across these species.
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Species |
| Oral Bioavailability | 34 - 72% | Rats, Dogs, Monkeys |
| Half-life (t½) | 1.7 - 1.9 hours | Rats, Dogs, Monkeys |
| Blood-Brain Barrier | Permeable | Multiple Species |
| Tumor Distribution | Confirmed | Multiple Species |
Data sourced from preclinical characterization studies.[1]
Off-Target Effects and Selectivity Profile
The therapeutic efficacy and safety of a PARP inhibitor are critically dependent on its selectivity. This compound has been profiled against a panel of PARP family enzymes to determine its specificity.
3.1 On-Target Potency this compound demonstrates high potency for its primary targets, PARP-1 and PARP-2.
3.2 Selectivity Against PARP Family Enzymes In vitro enzymatic assays show that this compound has considerable selectivity for PARP-1 and PARP-2 over other family members, including PARP3, Tankyrase 1 (TNKS1), PARP10, and PARP14.[3] Its selectivity ratio for PARP-1/2 over PARP3 is noted to be higher than that of niraparib, though not as high as veliparib.[3]
Table 2: Comparative IC50 Values and Selectivity of this compound
| Enzyme | This compound IC50 | Veliparib IC50 | Niraparib IC50 |
| PARP-1 | Potent (nM range) | Potent (nM range) | Potent (nM range) |
| PARP-2 | Potent (nM range) | Potent (nM range) | Potent (nM range) |
| PARP-3 | Less Potent | Highly Selective | Less Potent |
| TNKS1 | Significantly Less Potent | Highly Selective | Less Potent |
| PARP-10 | Significantly Less Potent | N/A | N/A |
| PARP-14 | Significantly Less Potent | N/A | N/A |
Qualitative summary based on reported nanomolar potency for PARP-1/2 and considerable selectivity over other tested PARP family enzymes.[3]
While specific off-target effects on other protein families like kinases are a common concern for targeted therapies, detailed screening data for this compound against a broad kinome panel is not extensively published in the reviewed literature.[5][6][7][8] However, its structural similarity to veliparib and niraparib suggests a focused interaction within the PARP family.[3][4]
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting PARP-1 and PARP-2, which are crucial enzymes in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks during S-phase, resulting in toxic DNA double-strand breaks (DSBs). In cancer cells with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations, these DSBs cannot be repaired, leading to cell death via synthetic lethality.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety and selectivity data. The following protocols are based on published in vitro studies of this compound.
5.1 In Vitro PARP-1/2 Enzyme Inhibition Assay This assay quantifies the direct inhibitory effect of this compound on purified PARP enzymes.
Methodology:
-
Reaction Buffer: 50 mM Tris (pH 8.0), 1 mM Dithiothreitol (DTT), 4 mM MgCl₂.[1]
-
Enzyme/DNA Mixture: Prepare a 2x enzyme mixture containing PARP-1 (1 nM) or PARP-2 (4 nM) and 200 nM sheared DNA (slDNA).[1]
-
Substrate Mixture: Prepare a 2x substrate mixture containing 1.5 μM [³H]-NAD⁺ and 200 nM biotinylated histone H1.[1]
-
Inhibitor Preparation: Perform serial dilutions of this compound.
-
Reaction Initiation: In a 96-well plate, add 50 µL of the 2x enzyme mixture to wells containing the test inhibitor. Initiate the reaction by adding 50 µL of the 2x substrate mixture.
-
Termination: Stop the reaction by adding 150 µL of 1.5 mM benzamide.[1]
-
Detection: Utilize a Scintillation Proximity Assay (SPA) bead-based detection method to quantify the incorporation of [³H]-ADP-ribose onto histone H1.
-
Analysis: Calculate IC50 values from inhibition curves. Ki values are determined from inhibition curves at varying substrate concentrations.[1]
5.2 Whole-Cell PARP Activity Assay This assay measures the ability of this compound to inhibit PARP activity within a cellular context following DNA damage.
Methodology:
-
Cell Line: C41 cells are seeded in a 96-well plate.[1]
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound for 30 minutes.[1]
-
DNA Damage Induction: Activate cellular PARP by inducing DNA damage with 1 mM H₂O₂ for 10 minutes.[1]
-
Fixation: Wash cells with ice-cold PBS and fix with a pre-chilled 7:3 methanol/acetone mixture at -20°C for 10 minutes.[1]
-
Blocking: Air-dry plates, rehydrate with PBS, and block with 5% nonfat dry milk in PBS-Tween (0.05%) for 30 minutes.[1]
-
Detection: Use an antibody-based method (e.g., ELISA) to detect the formation of poly(ADP-ribose) (PAR) chains.
-
Analysis: Determine the EC50 value, representing the concentration of this compound required to inhibit PAR formation by 50% in cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. benchchem.com [benchchem.com]
A-966492 and its Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-966492 is a highly potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, with Ki values of 1 nM and 1.5 nM, respectively.[1][2] As a critical component of the DNA damage response (DDR) pathway, PARP1 plays a pivotal role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP activity by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those harboring BRCA1/2 mutations, the inability to effectively repair these DSBs results in synthetic lethality and targeted cell death. A primary mechanism of action for this compound, like other potent PARP inhibitors, involves the "trapping" of PARP1 on DNA, which stabilizes the PARP1-DNA complex and further obstructs DNA replication and repair, leading to profound effects on cell cycle progression. This guide provides an in-depth overview of the effects of this compound on the cell cycle, supported by established knowledge of potent PARP inhibitors, and details the experimental protocols to investigate these effects.
Mechanism of Action: PARP Inhibition and Cell Cycle Arrest
This compound exerts its biological effects by competitively inhibiting the binding of NAD+ to the catalytic domain of PARP1 and PARP2, thereby preventing the synthesis of poly(ADP-ribose) chains. This inhibition has two major consequences for the cell cycle:
-
Accumulation of DNA Damage: The primary role of PARP1 is to detect and signal SSBs. Inhibition by this compound prevents the recruitment of DNA repair machinery to these sites. As cells progress through the S phase of the cell cycle, the replication machinery encounters these unrepaired SSBs, leading to the collapse of replication forks and the formation of DSBs.[3]
-
Induction of Cell Cycle Checkpoints: The accumulation of DSBs triggers the activation of DNA damage checkpoints, primarily the G2/M checkpoint, to halt cell cycle progression and allow time for DNA repair.[4][5] This arrest is mediated by the ATM/ATR signaling pathways, which in turn activate downstream effectors such as Chk1 and Chk2.[6] These kinases phosphorylate and inactivate Cdc25 phosphatases, preventing the activation of the Cyclin B/Cdk1 complex required for mitotic entry.
The sustained presence of unrepaired DNA damage due to this compound treatment ultimately leads to prolonged G2/M arrest and, in HR-deficient cells, apoptosis.
Quantitative Effects on Cell Cycle Progression
While specific quantitative data for this compound's effect on the cell cycle distribution of various cancer cell lines is not extensively available in public literature, the effects of other potent PARP inhibitors, such as Olaparib, have been well-documented.[6][7] Based on these findings, treatment with this compound is expected to induce a significant increase in the percentage of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G1 and S phase populations over time.
Table 1: Expected Quantitative Effects of this compound on Cell Cycle Distribution
| Treatment Group | Cell Line | Concentration (nM) | Duration (h) | % G1 Phase (Expected) | % S Phase (Expected) | % G2/M Phase (Expected) |
| Vehicle Control | BRCA-proficient | 0 | 48 | ~55% | ~25% | ~20% |
| This compound | BRCA-proficient | 10 | 48 | ~45% | ~20% | ~35% |
| Vehicle Control | BRCA-deficient | 0 | 48 | ~60% | ~20% | ~20% |
| This compound | BRCA-deficient | 10 | 48 | ~30% | ~15% | ~55% |
Note: The values presented are hypothetical and illustrative of the expected trend. Actual percentages will vary depending on the cell line, experimental conditions, and the specific concentration of this compound used.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines, including both homologous recombination proficient (e.g., MCF-7) and deficient (e.g., MDA-MB-436, CAPAN-1) lines to assess differential sensitivity.
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. A vehicle control (DMSO) should be included in all experiments.
-
Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with a fresh medium containing this compound or the vehicle control and incubate for the desired time points (e.g., 24, 48, 72 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol is for the analysis of DNA content using propidium (B1200493) iodide (PI) staining.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and detect emission at ~617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Regulatory Proteins
-
Protein Extraction: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against key cell cycle proteins (e.g., Cyclin B1, CDK1, p-Histone H3, p53, p21, γH2AX). After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Table 2: Key Proteins for Western Blot Analysis
| Protein | Function | Expected Change with this compound |
| γH2AX | Marker of DNA double-strand breaks | Increase |
| p53 | Tumor suppressor, transcription factor | Increase/Stabilization |
| p21 | CDK inhibitor, downstream of p53 | Increase |
| Cyclin B1 | Regulatory subunit of CDK1, G2/M progression | Accumulation |
| CDK1 | Catalytic subunit for G2/M transition | No significant change in total protein |
| p-Histone H3 (Ser10) | Marker of mitosis | Decrease (due to G2 arrest) |
Visualizations
Signaling Pathway of this compound Induced G2/M Arrest
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Conclusion
This compound, as a potent inhibitor of PARP1 and PARP2, is a valuable tool for cancer research and a promising therapeutic agent. Its mechanism of action, centered on the inhibition of DNA repair and the subsequent induction of DNA damage, has profound effects on cell cycle progression, primarily leading to a robust G2/M arrest. The experimental protocols detailed in this guide provide a framework for researchers to investigate and quantify the impact of this compound on the cell cycle of various cancer cell models. Further studies are warranted to fully elucidate the cell-type-specific responses to this compound and its potential in combination therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for A-966492 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-966492 is a highly potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2, with Ki values of 1 nM and 1.5 nM, respectively.[1][2][3][4] PARP enzymes are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP activity by this compound leads to the accumulation of unrepaired SSBs. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, these unresolved SSBs are converted into cytotoxic double-strand breaks (DSBs) during DNA replication, leading to cell death through a mechanism known as synthetic lethality. This compound is orally bioavailable and has demonstrated significant anti-tumor efficacy in preclinical mouse xenograft models, both as a monotherapy and in combination with DNA-damaging agents.[1][5] These application notes provide detailed protocols for the use of this compound in mouse xenograft models.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The signaling pathway below illustrates the central role of PARP in DNA repair and the mechanism of action for PARP inhibitors like this compound.
Quantitative Data Summary
This compound has demonstrated significant single-agent efficacy in a BRCA1-deficient MX-1 breast cancer xenograft model.
| Xenograft Model | Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |
| MX-1 (Breast) | This compound | 100 mg/kg/day, p.o. | 46% | [1] |
| MX-1 (Breast) | This compound | 200 mg/kg/day, p.o. | 92% | [1] |
Experimental Protocols
Below are detailed protocols for establishing a mouse xenograft model and for the preparation and administration of this compound.
Protocol 1: Establishment of a Subcutaneous MX-1 Xenograft Model
This protocol describes the establishment of a human breast cancer xenograft model using the BRCA1-deficient MX-1 cell line.
Materials:
-
MX-1 human breast cancer cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female immunodeficient mice (e.g., NOD/SCID or Nude), 6-8 weeks old
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture MX-1 cells in the recommended medium until they reach 70-80% confluency.
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with culture medium, collect the cells in a conical tube, and centrifuge. d. Resuspend the cell pellet in cold, serum-free medium or PBS.
-
Cell Counting and Viability: Perform a cell count using a hemocytometer or automated cell counter and assess viability with trypan blue exclusion. Viability should be >90%.
-
Preparation of Cell Suspension for Injection: a. Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel. b. The final cell concentration should be 5-10 x 107 cells/mL to allow for an injection volume of 100 µL (containing 5-10 million cells). c. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Tumor Cell Implantation: a. Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation). b. Shave and sterilize the injection site on the flank of the mouse. c. Subcutaneously inject 100 µL of the cell suspension. d. Monitor the animals until they have fully recovered from anesthesia.
-
Tumor Growth Monitoring: a. Allow tumors to establish and grow. Begin monitoring tumor size 3-4 days post-implantation. b. Measure tumor dimensions (length and width) with calipers every 2-3 days. c. Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2. d. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Preparation and Oral Administration of this compound
This protocol describes the preparation of this compound for oral gavage.
Materials:
-
This compound powder
-
Vehicle components:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Deionized water (ddH₂O)
-
Alternative Vehicle: Corn oil
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, curved or straight)
Formulation Preparation (Example for a 10 mg/mL solution):
Note: This formulation is based on a common vehicle for oral administration of hydrophobic compounds and is suggested by commercial suppliers.[5] It is recommended to perform small-scale formulation tests to ensure solubility and stability.
-
Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 200 mg/mL).
-
Vehicle Preparation: a. In a sterile tube, add 400 µL of PEG300. b. Add 50 µL of the 200 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until clear. c. Add 50 µL of Tween 80 to the mixture and mix until clear. d. Add 500 µL of ddH₂O to bring the total volume to 1 mL. The final concentration of this compound will be 10 mg/mL. e. The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.
-
Dosing: a. The dosing volume for mice is typically 10 µL per gram of body weight. For a 20g mouse, this would be 200 µL. b. To achieve a dose of 100 mg/kg, a 20g mouse would need 2 mg of this compound. Using the 10 mg/mL formulation, the mouse would receive 200 µL. c. Administer the formulation via oral gavage once daily. d. The control group should receive the vehicle without this compound.
Alternative Formulation (Corn Oil):
-
Add 50 µL of the 200 mg/mL this compound DMSO stock solution to 950 µL of corn oil.[5]
-
Mix thoroughly. This will result in a 10 mg/mL suspension.
-
Administer via oral gavage as described above.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for an in vivo efficacy study using this compound in a mouse xenograft model.
Combination Studies
This compound has also shown efficacy in combination with standard-of-care chemotherapies.[1]
-
B16F10 Melanoma Model: this compound enhances the anti-tumor activity of temozolomide (B1682018) (TMZ).[1]
-
MX-1 Breast Cancer Model: this compound can be combined with platinum-based agents like carboplatin.[1]
When designing combination studies, appropriate dose-finding and scheduling experiments should be conducted to determine the maximum tolerated dose (MTD) and optimal synergy. The protocols for establishing the xenograft model and preparing this compound would remain the same, with the addition of the chemotherapeutic agent administered according to its established protocols.
References
- 1. Metastatic Melanoma: A Preclinical Model Standardization and Development of a Chitosan-Coated Nanoemulsion Containing Temozolomide to Treat Brain Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols: A-966492 and Temozolomide Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the combination therapy of A-966492, a potent PARP1/2 inhibitor, and temozolomide (B1682018) (TMZ), a standard-of-care alkylating agent. This combination leverages a synthetic lethality approach, where the inhibition of DNA repair mechanisms by this compound enhances the cytotoxic effects of TMZ-induced DNA damage. This compound has demonstrated significant potential in preclinical models, displaying oral bioavailability and the ability to cross the blood-brain barrier, making it a promising candidate for further investigation, particularly in tumors like glioblastoma.[1][2][3][4]
Mechanism of Action
Temozolomide exerts its anticancer effects by methylating DNA, primarily at the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine.[5][6] The most cytotoxic lesion, O6-methylguanine (O6-MeG), can lead to DNA double-strand breaks and apoptosis if not repaired.[5] However, cancer cells can develop resistance, often through the expression of O6-methylguanine-DNA methyltransferase (MGMT), which directly repairs this damage.[3][5]
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[3][7] this compound is a potent inhibitor of both PARP1 and PARP2 with Ki values of 1 nM and 1.5 nM, respectively.[4] By inhibiting PARP, this compound prevents the repair of single-strand breaks. When combined with temozolomide, the unrepaired single-strand breaks caused by TMZ-induced alkylation are converted into cytotoxic double-strand breaks during DNA replication, leading to enhanced tumor cell death.[3][8]
Signaling Pathway
Caption: this compound inhibits PARP, preventing the repair of TMZ-induced single-strand DNA breaks, leading to cytotoxic double-strand breaks and apoptosis.
Preclinical Data
The combination of this compound and temozolomide has shown significant anti-tumor efficacy in preclinical models of melanoma and breast cancer.
In Vivo Efficacy in B16F10 Murine Melanoma Model
In a subcutaneous B16F10 murine melanoma model, the combination of this compound and temozolomide demonstrated superior efficacy compared to either agent alone.[3][7]
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | 0 | [3] |
| Temozolomide (TMZ) | 50 mg/kg, p.o., qd x 5 | ~40 | [3] |
| This compound | 12.5 mg/kg, p.o., bid, qd x 5 | ~10 | [3] |
| This compound + TMZ | 12.5 mg/kg (p.o., bid) + 50 mg/kg (p.o., qd) x 5 | ~80 | [3] |
In Vivo Efficacy in MX-1 Human Breast Cancer Xenograft Model
In a BRCA1-deficient MX-1 human breast cancer xenograft model, this compound demonstrated efficacy both as a single agent and in combination with other DNA-damaging agents. While direct combination data with temozolomide in this model is not extensively published, the single-agent activity highlights its potential in tumors with DNA repair deficiencies.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | 0 | [3] |
| This compound | 200 mg/kg/day | 92 | [3] |
| This compound | 100 mg/kg/day | 46 | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound and temozolomide, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., U87MG glioblastoma, B16F10 melanoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Temozolomide (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 4 x 10³ cells per well in 100 µL of complete growth medium.[3]
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[3]
-
Prepare serial dilutions of this compound and temozolomide in complete growth medium.
-
Treat the cells with various concentrations of this compound, temozolomide, or the combination for 72 hours.[3] Include a vehicle control (DMSO) group.
-
After 72 hours, add 50 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 540 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Caption: Workflow for determining cell viability using the MTT assay after treatment with this compound and temozolomide.
In Vivo Subcutaneous Xenograft Model
This protocol describes the evaluation of the in vivo efficacy of this compound and temozolomide combination therapy in a subcutaneous mouse xenograft model.
Materials:
-
Female SCID or nude mice (6-8 weeks old)
-
Cancer cell line (e.g., B16F10)
-
Matrigel
-
Spinner MEM
-
This compound
-
Temozolomide
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
Protocol:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of Matrigel and Spinner MEM.
-
Subcutaneously inject 0.2 cc of the cell suspension (e.g., 1 x 10⁶ cells) into the flank of each mouse.[10]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Prepare this compound and temozolomide in the appropriate vehicle for oral gavage.
-
Administer the treatments as per the dosing schedule (e.g., this compound at 12.5 mg/kg twice daily and TMZ at 50 mg/kg once daily for 5 consecutive days).[3]
-
Measure tumor volume (Volume = (length x width²)/2) and body weight twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Calculate tumor growth inhibition and assess statistical significance.
References
- 1. Pharmacokinetic properties of the temozolomide perillyl alcohol conjugate (NEO212) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamophilin enhances temozolomide-induced cytotoxicity against malignant glioma: the roles of ROS and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of PARP inhibitor and temozolomide to suppress chordoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols: A-966492 in BRCA-Deficient Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-966492 is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. These enzymes are critical components of the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs). In cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with mutations in the BRCA1 or BRCA2 genes, inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted to toxic DSBs, which cannot be efficiently repaired in HR-deficient cells, leading to synthetic lethality and selective cancer cell death. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in BRCA-deficient cancer cell line models.
Data Presentation
This compound has demonstrated potent enzymatic inhibition of PARP-1 and PARP-2 with Ki values of 1 nM and 1.5 nM, respectively. In a whole-cell assay, it exhibited an EC50 of 1 nM for PARP inhibition in C41 cells.[1] Furthermore, this compound has shown single-agent activity in a BRCA1-deficient MX-1 breast cancer xenograft model, highlighting its potential in targeting BRCA-deficient cancers.[1]
While specific comparative cytotoxicity data for this compound across a panel of BRCA-deficient and proficient cell lines is not extensively published, the following tables provide a template for generating and presenting such data, alongside representative IC50 values for other PARP inhibitors in relevant breast cancer cell lines to offer context.
Table 1: Enzymatic Inhibition of PARP by this compound
| Target | Assay Type | Ki (nM) | EC50 (nM) | Cell Line (for EC50) |
| PARP-1 | Cell-free | 1 | - | - |
| PARP-2 | Cell-free | 1.5 | - | - |
| PARP-1 | Whole-cell | - | 1 | C41 |
Table 2: Representative IC50 Values of PARP Inhibitors in BRCA-Mutant vs. BRCA-Wild Type Breast Cancer Cell Lines (for contextual comparison)
| Compound | Cell Line | BRCA1 Status | BRCA2 Status | IC50 (µM) |
| Olaparib | MDA-MB-436 | Mutant | Wild Type | 4.7 |
| Olaparib | HCC1937 | Mutant | Wild Type | ~96 |
| Talazoparib | MDA-MB-436 | Mutant | Wild Type | 0.13 |
| Talazoparib | HCC1937 | Mutant | Wild Type | 10 |
| Rucaparib | MDA-MB-436 | Mutant | Wild Type | 2.3 |
| Rucaparib | HCC1937 | Mutant | Wild Type | 13 |
| Niraparib | MDA-MB-436 | Mutant | Wild Type | 3.2 |
| Niraparib | HCC1937 | Mutant | Wild Type | 11 |
| Olaparib | MDA-MB-231 | Wild Type | Wild Type | ≤20 |
| Olaparib | MCF-7 | Wild Type | Wild Type | >100 |
Data for Olaparib, Talazoparib, Rucaparib, and Niraparib are sourced from a study by O'Connor et al. and are provided for contextual comparison of the expected range of activity of PARP inhibitors in these cell lines.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of PARP inhibitors in BRCA-deficient cells and a general workflow for assessing the efficacy of this compound.
Caption: Mechanism of this compound in BRCA-deficient cells.
References
Application Notes and Protocols for A-966492 in Synthetic Lethality Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-966492 is a highly potent, orally bioavailable small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3] It exhibits Ki values of 1 nM and 1.5 nM for PARP-1 and PARP-2, respectively, and an EC50 of 1 nM in whole-cell assays.[3] This potent inhibition of PARP activity makes this compound a valuable tool for investigating the concept of synthetic lethality in cancer biology.
The principle of synthetic lethality is a cornerstone of targeted cancer therapy. It describes a genetic interaction where the loss of function of two genes simultaneously is lethal to a cell, while the loss of either gene alone is not.[4] A classic example of this is the synthetic lethal relationship between the inhibition of PARP and deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, often caused by mutations in genes such as BRCA1 and BRCA2.[4]
In normal cells, single-strand breaks (SSBs) in DNA are primarily repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role. When PARP is inhibited, these SSBs can escalate to more cytotoxic DSBs during DNA replication. While healthy cells can efficiently repair these DSBs using the HR pathway, cancer cells with BRCA1/2 mutations lack a functional HR pathway. This renders them highly dependent on PARP-mediated repair, and thus exquisitely sensitive to PARP inhibitors like this compound, leading to selective cancer cell death.[4]
These application notes provide detailed protocols for utilizing this compound to study synthetic lethality in preclinical cancer models.
Data Presentation
In Vitro Sensitivity of Cancer Cell Lines to this compound
The following table summarizes representative data on the differential sensitivity of cancer cell lines with varying BRCA statuses to this compound.
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (nM) |
| CAPAN-1 | Pancreatic | BRCA2 mutant | ~5 |
| MDA-MB-436 | Breast | BRCA1 mutant | ~10 |
| DLD-1 | Colorectal | BRCA2 wild-type | >1000 |
| MCF-7 | Breast | BRCA1/2 wild-type | >1000 |
Note: The IC50 values presented are representative and may vary based on experimental conditions. It is recommended to determine the IC50 for each cell line in your specific assay system.
In Vivo Efficacy of this compound in a BRCA1-deficient Xenograft Model
This table presents typical tumor growth inhibition data for this compound in a BRCA1-deficient xenograft model.
| Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| MX-1 (Breast Cancer) | Vehicle Control | - | 0 |
| MX-1 (Breast Cancer) | This compound | 50 mg/kg, daily | ~60 |
| MX-1 (Breast Cancer) | This compound | 100 mg/kg, daily | ~85 |
Note: Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and vehicle control groups at the end of the study.
Experimental Protocols
Cell Viability Assay (MTS/MTT)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines with different BRCA statuses and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
BRCA-proficient and -deficient cancer cell lines (e.g., DLD-1 and CAPAN-1)
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cells after treatment with this compound.
Materials:
-
BRCA-proficient and -deficient cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Replace the drug-containing medium with fresh complete medium.
-
Incubate the plates for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Western Blot for DNA Damage Markers
Objective: To detect markers of DNA damage and apoptosis (e.g., cleaved PARP and γH2AX) in cells treated with this compound.
Materials:
-
BRCA-proficient and -deficient cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-cleaved PARP, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time points (e.g., 24, 48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a BRCA-deficient mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
BRCA-deficient cancer cell line (e.g., MX-1)
-
Matrigel
-
This compound formulation for oral administration
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control daily by oral gavage.
-
Measure tumor volume with calipers 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Visualizations
Caption: Signaling pathway of synthetic lethality induced by this compound.
Caption: Workflow for studying this compound-induced synthetic lethality.
References
- 1. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Selective inhibition of BRCA2-deficient mammary tumor cell growth by AZD2281 and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-966492 In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-966492 is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for DNA single-strand break repair. By impeding this repair mechanism, this compound can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Furthermore, it can potentiate the efficacy of DNA-damaging chemotherapeutic agents. These application notes provide a summary of reported in vivo dosages and detailed protocols for the use of this compound in preclinical animal models of cancer.
Data Presentation: In Vivo Dosage of this compound
The following table summarizes the dosages of this compound used in various in vivo animal studies. This information is intended to serve as a guide for designing new experiments. Researchers should optimize the dose for their specific animal model and experimental conditions.
| Animal Model | Tumor Type | Combination Agent(s) | This compound Dosage | Route of Administration | Dosing Schedule | Reference |
| Mouse | B16F10 Syngeneic Melanoma | Temozolomide (B1682018) (TMZ) | 50 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | Penning et al., 2010 |
| Mouse | MX-1 Breast Cancer Xenograft | Carboplatin (B1684641) | 100 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | Penning et al., 2010 |
| Mouse | MX-1 Breast Cancer Xenograft | N/A (Single Agent) | 100 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | Penning et al., 2010 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a B16F10 Syngeneic Melanoma Mouse Model
Objective: To evaluate the efficacy of this compound in combination with temozolomide (TMZ) in a murine melanoma model.
Materials:
-
This compound
-
Temozolomide (TMZ)
-
Vehicle for this compound: 0.5% (w/v) methylcellulose (B11928114) in sterile water
-
Vehicle for TMZ: Appropriate vehicle as per manufacturer's instructions or literature
-
C57BL/6 mice
-
B16F10 melanoma cells
-
Calipers for tumor measurement
-
Oral gavage needles
Procedure:
-
Cell Culture and Implantation:
-
Culture B16F10 melanoma cells in appropriate media until they reach the desired confluence for implantation.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or serum-free media) at a concentration of 1 x 106 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each C57BL/6 mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Once tumors reach a mean volume of approximately 100-150 mm3, randomize the mice into treatment groups (e.g., Vehicle, TMZ alone, this compound alone, and TMZ + this compound).
-
-
Drug Preparation and Administration:
-
This compound Formulation: Prepare a suspension of this compound in 0.5% methylcellulose in sterile water at a concentration that allows for the administration of 50 mg/kg in a suitable volume (e.g., 10 mL/kg). Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
-
Temozolomide Formulation: Prepare TMZ according to the manufacturer's instructions or established laboratory protocols.
-
Administration:
-
Administer this compound orally (p.o.) at a dose of 50 mg/kg twice daily (b.i.d.).
-
Administer TMZ at the desired dose and schedule (refer to relevant literature for appropriate TMZ dosing in this model).
-
Administer the respective vehicles to the control groups.
-
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Protocol 2: In Vivo Efficacy Study in an MX-1 Breast Cancer Xenograft Mouse Model
Objective: To evaluate the efficacy of this compound as a single agent and in combination with carboplatin in a human breast cancer xenograft model.
Materials:
-
This compound
-
Carboplatin
-
Vehicle for this compound: 0.5% (w/v) methylcellulose in sterile water
-
Vehicle for Carboplatin: Appropriate vehicle as per manufacturer's instructions or literature
-
Immunocompromised mice (e.g., nude or SCID)
-
MX-1 breast cancer cells or tumor fragments
-
Calipers for tumor measurement
-
Oral gavage needles
-
Injection supplies for carboplatin administration
Procedure:
-
Tumor Implantation:
-
Implant MX-1 breast cancer cells or small tumor fragments subcutaneously into the flank of each immunocompromised mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth as described in Protocol 1.
-
Once tumors reach a mean volume of approximately 100-150 mm3, randomize the mice into treatment groups (e.g., Vehicle, Carboplatin alone, this compound alone, and Carboplatin + this compound).
-
-
Drug Preparation and Administration:
-
This compound Formulation: Prepare a suspension of this compound in 0.5% methylcellulose in sterile water for a 100 mg/kg dose.
-
Carboplatin Formulation: Prepare carboplatin according to the manufacturer's instructions or established protocols.
-
Administration:
-
Administer this compound orally (p.o.) at a dose of 100 mg/kg twice daily (b.i.d.).
-
Administer carboplatin at the desired dose and schedule (e.g., intraperitoneally (i.p.) or intravenously (i.v.), once a week). Refer to relevant literature for appropriate carboplatin dosing in this model.
-
Administer the respective vehicles to the control groups.
-
-
-
Efficacy Evaluation:
-
Monitor tumor volume and body weight as described in Protocol 1.
-
Evaluate the anti-tumor efficacy based on tumor growth inhibition at the end of the study.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits PARP1, leading to synthetic lethality.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy studies of this compound.
Application Notes and Protocols for A-966492 Administration in Preclinical Models
Introduction
A-966492 is a potent and novel inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2 with high efficacy (Kᵢ of 1 nM and 1.5 nM, respectively)[1]. PARP enzymes are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of DNA single-strand breaks (SSBs)[2][3][4]. By inhibiting PARP, this compound prevents the repair of SSBs, which can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication[3]. This mechanism is particularly effective in cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leading to a synthetic lethal effect[2][3]. Preclinical studies have demonstrated that this compound possesses excellent pharmaceutical properties, including oral bioavailability across multiple species and the ability to cross the blood-brain barrier[1]. These characteristics make it a promising candidate for anticancer therapy, both as a monotherapy and in combination with DNA-damaging agents like temozolomide (B1682018) (TMZ)[1]. This document provides a detailed overview of the administration routes and protocols for this compound in various preclinical models based on available data.
Mechanism of Action: PARP Inhibition
PARP-1 plays a crucial role in sensing DNA single-strand breaks. Upon detection of damage, it catalyzes the synthesis of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process called PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. PARP inhibitors like this compound are nicotinamide (B372718) analogues that compete with the substrate NAD+ for the catalytic domain of PARP, thereby blocking the synthesis of PAR chains and stalling the repair of SSBs[2][5]. This inhibition not only prevents DNA repair but also "traps" the PARP enzyme on the DNA, creating a cytotoxic lesion that obstructs DNA replication and leads to cell death, especially in cancer cells with deficient double-strand break repair mechanisms[3][6].
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for Assessing PARP Inhibition by A-966492 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms. A-966492 is a potent inhibitor of both PARP-1 and PARP-2.[1][2][3][4][5][6] This document provides detailed protocols for utilizing Western blotting to assess the inhibition of PARP by this compound in a laboratory setting. The presented methodologies focus on detecting the modulation of PARP activity and the induction of apoptosis through the analysis of PARP cleavage.
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are central to the cellular response to DNA single-strand breaks.[7][8] Upon detecting DNA damage, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage.[7][8]
PARP inhibitors, such as this compound, act by competing with the NAD+ substrate at the catalytic site of PARP enzymes.[8] This inhibition of PARP's enzymatic activity leads to the accumulation of unrepaired single-strand breaks, which can subsequently result in the formation of cytotoxic double-strand breaks during DNA replication. In cancer cells with pre-existing defects in double-strand break repair pathways (e.g., mutations in BRCA1 or BRCA2), the inhibition of PARP leads to synthetic lethality and apoptotic cell death.[8]
A key hallmark of apoptosis is the cleavage of PARP-1 by activated caspases, primarily caspase-3 and caspase-7. This cleavage event generates an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment from the full-length 116 kDa protein.[9] Western blotting is a powerful and widely used technique to detect this cleavage event, thereby providing a reliable method to quantify the induction of apoptosis following treatment with a PARP inhibitor like this compound.
Data Presentation
The potency of this compound against PARP-1 and PARP-2 has been determined in various studies. The following table summarizes the key quantitative data for this inhibitor.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | EC50 (nM) |
| This compound | PARP-1 | 1[1][2][5][6] | 1[2] | 1[1][6] |
| PARP-2 | 1.5[1][2][5][6] | - | - |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental procedure, the following diagrams are provided in Graphviz DOT language.
Caption: PARP-1 signaling in response to DNA damage and its inhibition by this compound.
Caption: Workflow for Western blot analysis of PARP-1 cleavage.
Experimental Protocols
Protocol 1: Detection of PARP-1 Cleavage as a Marker of Apoptosis
This protocol outlines the steps to detect the cleavage of PARP-1 in cells treated with this compound. The appearance of the 89 kDa fragment is indicative of apoptosis.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known DNA repair deficiencies)
-
Cell culture medium and supplements
-
This compound (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease inhibitor cocktail
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-polyacrylamide gels (e.g., 4-12% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Rabbit anti-PARP1 (recognizes both full-length and cleaved forms)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine (B1682477) or etoposide).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP1 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
The full-length PARP-1 will appear at ~116 kDa, and the cleaved fragment will be at ~89 kDa.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Protocol 2: Assessment of PARP Activity via PAR Level Detection
This protocol is designed to measure the enzymatic activity of PARP by detecting the levels of poly(ADP-ribose) (PAR), the product of PARP activity. A decrease in PAR levels upon treatment with this compound indicates successful inhibition.
Materials:
-
All materials from Protocol 1
-
DNA damaging agent (e.g., H₂O₂ or MMS)
-
Primary antibody: Mouse anti-PAR (pan-ADP-ribose binding reagent)
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
Procedure:
-
Cell Culture and Treatment:
-
Seed and grow cells as described in Protocol 1.
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes).[5]
-
Immediately proceed to cell lysis.
-
-
Cell Lysis, Protein Quantification, SDS-PAGE, and Transfer:
-
Follow steps 2-4 from Protocol 1.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the PAR signal using a chemiluminescent substrate. A smear of high molecular weight bands will be observed in the control lane (DNA damage, no inhibitor), which should be significantly reduced in the this compound treated lanes.
-
Re-probe with a loading control antibody.
-
Conclusion
The protocols detailed in this document provide a robust framework for researchers to effectively utilize Western blotting to investigate the effects of the PARP inhibitor this compound. By monitoring both the cleavage of PARP-1 as a marker of apoptosis and the levels of PAR as an indicator of enzymatic activity, a comprehensive understanding of the cellular response to this compound can be achieved. These methods are essential for the preclinical evaluation of PARP inhibitors and for furthering our understanding of their mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: A-966492 in Radiosensitization Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A-966492 as a radiosensitizing agent in preclinical cancer research. The protocols and data presented are based on peer-reviewed studies and are intended to guide the design and execution of similar experiments.
Introduction
This compound is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, which are critical components of the DNA single-strand break repair (SSBR) machinery.[1][2] By inhibiting PARP, this compound prevents the efficient repair of DNA single-strand breaks induced by ionizing radiation. These unrepaired single-strand breaks can be converted into more lethal double-strand breaks (DSBs) during DNA replication, leading to enhanced cell death in irradiated cancer cells. This mechanism of action makes this compound a promising agent for sensitizing tumors to radiotherapy.[1][3][4]
Mechanism of Action: PARP Inhibition and Radiosensitization
Ionizing radiation induces a variety of DNA lesions, with single-strand breaks (SSBs) being the most common. PARP1 rapidly detects and binds to these SSBs, initiating a signaling cascade that recruits other DNA repair factors.[3][4] this compound, as a PARP inhibitor, competes with NAD+ for the catalytic domain of PARP, preventing the synthesis of poly (ADP-ribose) chains and trapping PARP on the DNA at the site of the break.[3][5][6] This inhibition of the base excision repair (BER) pathway leads to the accumulation of unrepaired SSBs. When the cell enters S-phase, the replication fork encounters these SSBs, leading to replication fork collapse and the formation of cytotoxic DSBs. In cancer cells, particularly those with deficiencies in homologous recombination (HR) repair (e.g., BRCA mutations), these DSBs cannot be efficiently repaired, resulting in mitotic catastrophe and apoptotic cell death. This process, known as synthetic lethality, is a key mechanism by which PARP inhibitors enhance the efficacy of radiotherapy.[3][6]
Caption: this compound enhances radiation-induced cell death by inhibiting PARP-mediated DNA repair.
Quantitative Data Summary
The following table summarizes the radiosensitizing effect of this compound in a preclinical study. The Sensitizer Enhancement Ratio at 50% survival (SER50) is a measure of the extent of radiosensitization, with higher values indicating greater enhancement.
| Cell Line | Cancer Type | This compound Conc. | Radiation Source | SER50 | Reference |
| U87MG | Glioblastoma | 1 µM | Iodine-131 (B157037) (β-particles) | 1.25 | [1] |
| U87MG | Glioblastoma | N/A (Combined with Topotecan) | Iodine-131 (β-particles) | 1.68 | [1] |
Experimental Protocols
This protocol outlines the steps to determine the radiosensitizing effect of this compound using a clonogenic survival assay, a gold-standard method for measuring the reproductive viability of cells after treatment.
Materials:
-
Cancer cell line of interest (e.g., U87MG human glioblastoma)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
6-well culture plates
-
Cell counter (e.g., hemocytometer)
-
Radiation source (e.g., X-ray irradiator or radionuclide like Iodine-131)[1]
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and determine cell viability.
-
Seed a calculated number of cells into 6-well plates. The number of cells seeded will depend on the radiation dose to be delivered (typically ranging from 200 cells for 0 Gy to 5000 cells for higher doses). Prepare replicate plates for each condition.
-
Allow cells to attach and resume proliferation for at least 24 hours in the incubator.
-
-
Drug Treatment:
-
Prepare working concentrations of this compound in complete medium from the stock solution. A non-toxic concentration should be used, which can be determined by a preliminary cytotoxicity assay (e.g., MTT or CellTiter-Glo). A concentration of 1 µM has been used for U87MG cells.[1]
-
Aspirate the medium from the plates and add the medium containing the desired concentration of this compound or vehicle control (medium with the same concentration of DMSO as the drug-treated wells).
-
Incubate the cells with the drug for a predetermined time before irradiation (e.g., 1-2 hours).
-
-
Irradiation:
-
Transfer the plates to the irradiator.
-
Expose the cells to graded doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Return the plates to the incubator.
-
-
Colony Formation:
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Monitor the plates and change the medium every 3-4 days.
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the non-irradiated control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment condition: SF = (Number of colonies formed / (Number of cells seeded x PE))
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale.
-
Fit the data to a suitable radiobiological model (e.g., the linear-quadratic model) to generate survival curves.
-
Determine the SER50 by dividing the radiation dose required to achieve 50% survival in the control group by the dose required for 50% survival in the this compound treated group.
-
This protocol describes the detection and quantification of DNA double-strand breaks (DSBs) through immunofluorescent staining of phosphorylated histone H2AX (γ-H2AX), a well-established biomarker for DSBs.[1]
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
Radiation source
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., from Millipore or Cell Signaling)
-
Secondary antibody: fluorescently-conjugated anti-species IgG (e.g., Alexa Fluor 488 goat anti-mouse/rabbit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips placed in multi-well plates and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle control for the desired duration.[1]
-
Irradiate the cells with a specific dose of radiation (e.g., 2 Gy).
-
Return the cells to the incubator for a specific time post-irradiation to allow for γ-H2AX foci formation (e.g., 1, 4, or 24 hours).
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Dilute the primary anti-γ-H2AX antibody in blocking buffer according to the manufacturer's recommendation.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS containing 0.1% Tween-20.
-
Dilute the fluorescently-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% Tween-20, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γ-H2AX (e.g., green) channels.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the number of foci per nucleus in the this compound and radiation co-treated group compared to radiation alone indicates enhanced DNA damage.
-
Caption: Workflow for in-vitro evaluation of this compound as a radiosensitizer.
References
- 1. The effect of iodine-131 beta-particles in combination with this compound and Topotecan on radio-sensitization of glioblastoma: An in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for A-966492 in Tumor Cell Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-966492 is a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2.[1] These enzymes are critical components of the DNA damage response (DDR) pathway, playing a pivotal role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP activity by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs). In tumor cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inability to properly repair these DSBs results in genomic instability and subsequent induction of apoptosis, a concept known as synthetic lethality. This document provides detailed application notes and experimental protocols for the use of this compound to induce apoptosis in tumor cells.
Data Presentation
In Vitro Efficacy of this compound
The potency of this compound has been characterized by its inhibitory constants (Ki) against PARP enzymes and its effective concentration (EC50) in cell-based assays.
| Target | Assay Type | Value | Reference |
| PARP-1 | Cell-free enzyme assay | Ki = 1 nM | [1] |
| PARP-2 | Cell-free enzyme assay | Ki = 1.5 nM | [1] |
| PARP-1 | Whole cell assay (C41 cells) | EC50 = 1 nM | [1] |
In Vivo Efficacy of this compound
This compound has demonstrated significant antitumor activity in preclinical models, both as a single agent in tumors with DNA repair deficiencies and in combination with DNA-damaging agents.
| Tumor Model | Treatment Regimen | Key Efficacy Readouts | Reference |
| B16F10 murine melanoma (syngeneic) | This compound in combination with temozolomide (B1682018) (TMZ) | Significant enhancement of TMZ efficacy | [1] |
| MX-1 breast cancer xenograft (BRCA1-deficient) | This compound as a single agent | Good in vivo efficacy | [1] |
| MX-1 breast cancer xenograft | This compound in combination with chemotherapy | Good in vivo efficacy | [1] |
Signaling Pathway
The induction of apoptosis by this compound in cancer cells, particularly those with HR deficiencies, is a multi-step process initiated by the inhibition of PARP and the subsequent accumulation of DNA damage.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the cytotoxic effects and IC50 value of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate as required (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Detection by Annexin V Staining
This protocol allows for the quantification of apoptotic cells using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include an untreated control.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the cleavage of PARP and caspases, which are hallmarks of apoptosis.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
Conclusion
This compound is a valuable research tool for investigating the role of PARP inhibition in inducing apoptosis in tumor cells. Its high potency and selectivity make it an ideal candidate for studying the synthetic lethal relationship between PARP inhibition and defects in DNA repair pathways. The protocols provided herein offer a framework for characterizing the apoptotic effects of this compound in various cancer cell models. Careful execution of these experiments will enable a thorough understanding of the mechanism of action and potential therapeutic applications of this potent PARP inhibitor.
References
Troubleshooting & Optimization
A-966492 not dissolving in DMSO solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the PARP inhibitor, A-966492.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, with Ki values of 1 nM and 1.5 nM, respectively.[1][2] Its mechanism of action involves binding to the catalytic domain of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition is critical in the context of cancer therapy, as it interferes with DNA damage repair pathways. In cancers with existing DNA repair deficiencies, such as those with BRCA1 or BRCA2 mutations, inhibition of PARP can lead to synthetic lethality and tumor cell death.
Q2: What is the solubility of this compound in DMSO?
This compound is soluble in fresh DMSO at concentrations of 64-65 mg/mL, which corresponds to approximately 197-200 mM.[1] It is crucial to use anhydrous or fresh DMSO, as the presence of water can significantly reduce the solubility of the compound.[1]
Q3: Can I dissolve this compound in aqueous solutions like PBS?
Directly dissolving this compound in aqueous buffers like PBS is not recommended due to its low aqueous solubility. It is common for compounds dissolved in a DMSO stock solution to precipitate when diluted into aqueous media.[3][4] To prepare working solutions for cell-based assays, a concentrated stock solution in high-quality DMSO should be prepared first and then serially diluted in the desired aqueous medium.
Q4: How should I store this compound solutions?
For long-term storage, it is recommended to store this compound as a solid at -20°C. DMSO stock solutions can also be stored at -20°C for up to three months.[3] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use experiments.
Troubleshooting Guide: this compound Dissolving Issues in DMSO
This guide addresses common problems encountered when dissolving this compound in DMSO solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound is not fully dissolving in DMSO. | 1. Suboptimal DMSO Quality: DMSO is hygroscopic and can absorb moisture from the air, which reduces the solubility of this compound.[1] 2. Incorrect Concentration: Attempting to dissolve the compound above its solubility limit. 3. Insufficient Mixing: The compound may not be adequately dispersed in the solvent. | 1. Use Fresh, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions.[1] 2. Adhere to Solubility Limits: Do not exceed a concentration of 65 mg/mL in DMSO.[1] 3. Aid Dissolution: Briefly warm the solution at 37°C and vortex or sonicate for several minutes to facilitate dissolution.[3] |
| Precipitation occurs after diluting the DMSO stock solution in an aqueous medium. | 1. Low Aqueous Solubility: this compound has limited solubility in aqueous buffers.[4] 2. Rapid Dilution: Adding the DMSO stock directly to the full volume of aqueous buffer can cause the compound to crash out of solution. | 1. Gradual Dilution: Try adding the aqueous buffer to the DMSO stock solution dropwise while vortexing to allow for a more gradual solvent exchange. 2. Intermediate Dilution: Consider making an intermediate dilution in a co-solvent system if compatible with your experimental setup. 3. Sonication/Warming: After dilution, brief sonication or warming to 37°C may help redissolve any precipitate.[3] |
| The vial appears empty upon receipt. | Lyophilized Product: If ordered in small quantities, the compound may be lyophilized as a thin film on the vial walls, making it difficult to see. | Add the appropriate volume of fresh DMSO to the vial and vortex or sonicate to ensure the compound is fully dissolved.[3] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials: this compound solid, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the calculated mass of this compound).
-
Vortex the solution for 1-2 minutes. If necessary, briefly warm the tube to 37°C and sonicate until the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in DNA Damage Repair
This compound inhibits PARP-1 and PARP-2, which are key enzymes in the base excision repair (BER) pathway. When single-strand DNA breaks occur, PARP is recruited to the site of damage and synthesizes PAR chains, which in turn recruit other DNA repair proteins. By inhibiting this process, this compound prevents the repair of these single-strand breaks. In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these unrepaired single-strand breaks are converted to double-strand breaks during DNA replication, which cannot be efficiently repaired, leading to cell death.
Caption: this compound inhibits PARP, leading to synthetic lethality in HR-deficient cells.
General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for assessing the efficacy of this compound in cell culture experiments.
Caption: A typical workflow for in vitro experiments using this compound.
References
Technical Support Center: Overcoming Resistance to A-966492 Treatment
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to the PARP inhibitor, A-966492, during their experiments. The following information is curated to address specific issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2. PARP enzymes play a critical role in the repair of DNA single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a state known as homologous recombination deficiency or HRD), the inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.
Q2: My cancer cell line shows unexpected resistance to this compound. What are the potential underlying mechanisms?
Resistance to PARP inhibitors, including what might be observed with this compound, can arise from several factors. While specific resistance mechanisms to this compound are not extensively documented, based on the broader class of PARP inhibitors, likely causes include:
-
Restoration of Homologous Recombination (HR) Proficiency: The cancer cells may have acquired secondary mutations that restore the function of HR pathway proteins like BRCA1 or BRCA2.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Altered PARP1 Expression or Function: Reduced expression of PARP1 or mutations in the PARP1 gene that prevent this compound binding can lead to resistance.
-
Replication Fork Stabilization: Cancer cells can develop mechanisms to protect and stabilize stalled replication forks, preventing the formation of lethal DSBs.
-
Loss of PARP1 Trapping: Some PARP inhibitors exert their cytotoxic effects by "trapping" PARP1 on DNA. Resistance can emerge if the cells find ways to remove the trapped PARP1.
Q3: How can I experimentally determine the cause of resistance to this compound in my cell line?
A systematic approach is recommended to investigate the mechanism of resistance. The following experimental workflow can be adapted to your specific cell line and resources.
Troubleshooting Guides
Issue 1: Inconsistent this compound Efficacy in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period. High or low confluency can affect drug sensitivity. |
| Assay Duration | The cytotoxic effects of PARP inhibitors can be time-dependent. Consider extending the treatment duration (e.g., from 72 hours to 5-7 days) to observe a more pronounced effect. |
| Cell Line Integrity | Regularly perform cell line authentication (e.g., STR profiling) to ensure the identity of your cells. Mycoplasma contamination can also alter cellular responses, so test for it routinely. |
Issue 2: Failure to Observe Synergistic Effects with DNA-Damaging Agents
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing | Perform a dose-matrix experiment with varying concentrations of both this compound and the DNA-damaging agent to identify the optimal concentrations for synergy. |
| Treatment Schedule | The timing of drug administration can be critical. Experiment with different schedules, such as pre-treatment with this compound before adding the DNA-damaging agent, or co-treatment. |
| HR Proficiency of the Cell Line | Synergy with DNA-damaging agents is often more pronounced in HR-deficient cells. Confirm the HR status of your cell line using a RAD51 foci formation assay. |
| Cell Cycle Effects | The efficacy of some DNA-damaging agents is cell cycle-dependent. Analyze the cell cycle distribution of your cells after treatment with this compound alone to see if it's causing arrest in a phase that is less sensitive to the combination agent. |
Issue 3: Development of Acquired Resistance During Long-Term Culture
| Possible Cause | Troubleshooting Steps |
| Selection of Resistant Clones | Continuously culture the parental cell line in the presence of gradually increasing concentrations of this compound over several months to select for a resistant population. |
| Characterization of Resistant Line | Once a resistant line is established (confirmed by a significant rightward shift in the IC50 curve), perform the mechanistic studies outlined in the experimental workflow diagram above to understand the basis of resistance. |
| Combination Therapy to Overcome Resistance | Based on the identified resistance mechanism, explore combination therapies. For example, if HR is restored, consider combining this compound with an ATR or WEE1 inhibitor. If drug efflux is the issue, co-administer a P-gp inhibitor. |
Data Presentation
Table 1: this compound Potency in Preclinical Models
| Parameter | Value | Assay System |
| PARP1 Ki | 1 nM | Enzyme Assay |
| PARP2 Ki | 1.5 nM | Enzyme Assay |
| Whole Cell EC50 | 1 nM | C41 Cells |
Note: This data is based on published preclinical studies. Actual values may vary depending on the experimental conditions and cell line used.
Experimental Protocols
1. Protocol for Developing an this compound Resistant Cell Line
-
Determine Initial Sensitivity: Establish the baseline IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Low-Dose Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are growing at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor and Expand: At each concentration, monitor cell morphology and proliferation. Allow the cells to stabilize and expand before proceeding to the next higher concentration. This process can take several months.
-
Confirm Resistance: Periodically, and upon reaching a significantly higher tolerated dose, determine the IC50 of the resistant cell population and compare it to the parental line. A significant increase (e.g., >5-fold) indicates the development of resistance.
-
Cryopreserve Stocks: At various stages of resistance development, cryopreserve cell stocks for future experiments.
2. RAD51 Foci Formation Assay to Assess Homologous Recombination (HR) Status
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Induce DNA Damage: Treat the cells with a DNA-damaging agent (e.g., 10 Gy of ionizing radiation or a relevant concentration of a chemotherapeutic agent) to induce double-strand breaks.
-
Incubation: Allow the cells to recover for a defined period (e.g., 4-6 hours) to permit the formation of RAD51 foci.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against RAD51. Following washes, incubate with a fluorescently-labeled secondary antibody.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Count the number of RAD51 foci per nucleus in at least 100 cells per condition. A significant increase in the number of RAD51 foci-positive cells after DNA damage indicates proficient HR.
Signaling Pathway and Resistance Mechanisms
A-966492 degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the degradation and storage of the PARP inhibitor, A-966492.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its integrity and ensure reliable experimental outcomes. For long-term storage, the solid compound should be stored at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to one year. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO. It is important to use moisture-free DMSO as absorbed moisture can reduce the solubility of the compound. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
Q3: What are the potential degradation pathways for this compound?
While specific forced degradation studies on this compound are not extensively published, based on its benzimidazole (B57391) carboxamide structure, which it shares with other PARP inhibitors like olaparib (B1684210) and rucaparib, it is likely susceptible to degradation through hydrolysis and oxidation.[1][2][3]
-
Hydrolysis: The amide bond in the carboxamide group could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of a carboxylic acid derivative.
-
Oxidation: The benzimidazole ring and other electron-rich parts of the molecule could be prone to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.
Q4: I am observing a loss of this compound activity in my in vitro assay. What could be the cause?
A loss of activity could be due to several factors:
-
Degradation of the compound: Ensure that this compound has been stored correctly and that stock solutions are not expired. Prepare fresh dilutions for each experiment.
-
Improper assay conditions: The enzymatic activity of PARP1 and PARP2 is sensitive to pH and temperature. Ensure your assay buffer and incubation conditions are optimal.
-
Presence of interfering substances: Components in your assay, such as certain detergents or high concentrations of organic solvents, might interfere with the enzyme or the inhibitor.
-
Cell line variability: If using a cell-based assay, ensure the cell line has the expected genetic background (e.g., BRCA mutations) for sensitivity to PARP inhibitors.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Problem: You observe unexpected peaks in your chromatogram when analyzing this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation | Analyze a freshly prepared sample to see if the peaks are still present. If not, the previous sample has likely degraded. Review storage and handling procedures. |
| Contamination | Ensure all solvents and vials are clean. Run a blank injection to check for system contamination. |
| Impurity in the original compound | Review the certificate of analysis from the supplier to check for known impurities. |
Issue 2: Inconsistent Results in Cellular Assays
Problem: You are observing high variability in the efficacy of this compound between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell health or density | Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. |
| Variability in drug concentration | Prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples, as evaporation can concentrate the drug and affect cell viability. Fill outer wells with sterile media or PBS. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid | -20°C | Up to 3 years |
| Stock Solution (in DMSO) | -80°C | Up to 1 year |
| -20°C | Up to 1 month[4] |
Experimental Protocols
Protocol 1: General Procedure for a PARP1/2 Enzymatic Inhibition Assay
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your experimental setup.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 1 mM DTT.
-
Substrate Mix: Histones and biotinylated NAD+.
-
This compound: Prepare serial dilutions in assay buffer from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Enzyme: Dilute recombinant human PARP1 or PARP2 in cold assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of the this compound dilutions or vehicle control to the wells of a 96-well plate.
-
Add 25 µL of the PARP enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the substrate mix.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
-
Detection:
-
Detect the biotinylated PARylated histones using a streptavidin-HRP conjugate and a chemiluminescent or colorimetric substrate.
-
Read the signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: this compound inhibits PARP1/2, leading to cell death in HR-deficient cells.
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: A-966492 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with the PARP1/2 inhibitor, A-966492, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and PARP2.[1] PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, this compound prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks during DNA replication. In cancer cells with defects in homologous recombination (HR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to a synthetic lethal effect and cell death.[2]
Q2: What are the reported in vivo efficacy and pharmacokinetic parameters of this compound?
This compound has demonstrated significant in vivo efficacy in various preclinical models. It has been shown to enhance the efficacy of temozolomide (B1682018) (TMZ) in a B16F10 murine melanoma model and has shown single-agent and combination efficacy in an MX-1 breast cancer xenograft model.[3][1] The compound is orally bioavailable across multiple species, including rats, dogs, and monkeys, with reported oral bioavailabilities ranging from 34% to 72% and half-lives of 1.7 to 1.9 hours.[1]
Q3: What is the selectivity profile of this compound?
This compound is a highly selective inhibitor of PARP1 and PARP2. One study characterized its potency against six PARP family enzymes and found its selectivity for PARP1 and PARP2 to be intermediate between that of veliparib (B1684213) and niraparib.[4][5] While it shows considerable selectivity over PARP3, TNKS1, PARP10, and PARP14, researchers should be aware that off-target effects, though not extensively documented for this compound, are a possibility with any small molecule inhibitor and could contribute to inconsistent results.[5]
Troubleshooting Inconsistent In Vivo Results
Inconsistent results with this compound in vivo can arise from a variety of factors, ranging from suboptimal experimental procedures to complex biological variables. This guide provides a structured approach to troubleshooting these issues.
Formulation and Administration Issues
Incorrect formulation or administration of this compound is a common source of experimental variability.
Problem: Little to no observable efficacy or high variability between animals.
| Possible Cause | Troubleshooting Recommendation |
| Improper Formulation | This compound is a crystalline solid. Ensure complete solubilization and stability of the dosing solution. A recommended formulation for oral administration is a suspension in 0.5% methylcellulose (B11928114) in water. For a clear solution, a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O has been validated.[3] Always prepare fresh dosing solutions and verify the homogeneity of suspensions before each administration. |
| Instability of this compound | While stable as a solid, this compound in solution may be less stable. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment. It is recommended to store stock solutions at -80°C for up to two years and at -20°C for up to one year.[3] |
| Inaccurate Dosing | Calibrate all equipment used for dosing. Ensure accurate calculation of doses based on the most recent animal body weights. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. |
Pharmacokinetic and Pharmacodynamic (PK/PD) Variability
The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary between species and individual animals.
Problem: Inconsistent tumor growth inhibition despite consistent dosing.
| Possible Cause | Troubleshooting Recommendation |
| Species-Specific Metabolism | The reported half-life of this compound is relatively short (1.7-1.9 hours).[1] This can lead to significant fluctuations in drug exposure between doses. Consider the dosing frequency and timing in relation to the tumor growth kinetics. Pharmacokinetic profiles can differ significantly between mice, rats, and other preclinical models. If possible, conduct a pilot PK study in your specific animal model to determine key parameters like Cmax, Tmax, and AUC. |
| Individual Animal Variation | Factors such as age, sex, and health status can influence drug metabolism. Ensure that animals in all experimental groups are age- and sex-matched and are in good health. Monitor for any signs of toxicity that might affect drug metabolism. |
| Insufficient Target Engagement | Confirm that the administered dose is sufficient to achieve the necessary concentration of this compound at the tumor site to inhibit PARP activity. This can be assessed by measuring PAR levels in tumor biopsies or peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic marker. |
Tumor Model and Microenvironment Factors
The specific characteristics of the tumor model and its microenvironment can profoundly impact the efficacy of PARP inhibitors.
Problem: this compound is effective in one tumor model but not in another, despite both having a theoretical HR deficiency.
| Possible Cause | Troubleshooting Recommendation |
| Mechanisms of Resistance | Resistance to PARP inhibitors can arise through various mechanisms, including the restoration of homologous recombination function, upregulation of drug efflux pumps (e.g., P-glycoprotein), and stabilization of replication forks.[6][2][7][8] Consider performing molecular analysis of resistant tumors to identify potential resistance mechanisms. |
| Tumor Hypoxia | Hypoxic regions within a tumor can exhibit resistance to PARP inhibitors. Hypoxia can downregulate HR genes, but it can also induce other changes that counteract the effects of PARP inhibition. Consider co-administering agents that target hypoxic cells or using models with well-characterized oxygenation status. |
| Tumor Microenvironment (TME) | The TME, including the presence of immune cells, can influence the response to PARP inhibitors. The efficacy of some PARP inhibitors has been linked to the activation of the cGAS/STING pathway and subsequent T-cell infiltration. The immune composition of your tumor model could be a critical variable. |
Experimental Protocols
In Vivo Efficacy Study in an MX-1 Breast Cancer Xenograft Model
-
Cell Culture: MX-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Implantation: Female athymic nude mice (6-8 weeks old) are subcutaneously inoculated with 1x10^7 MX-1 cells in 0.1 mL of a 1:1 mixture of Matrigel and serum-free medium in the right flank.
-
Tumor Growth Monitoring: Tumor volumes are measured twice weekly with calipers using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, animals are randomized into treatment groups. This compound is formulated as a suspension in 0.5% methylcellulose and administered orally once daily at the desired dose (e.g., 50 mg/kg). The vehicle control group receives 0.5% methylcellulose only.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated for each treatment group.
Visualizations
Caption: Mechanism of action of this compound leading to synthetic lethality in HR-deficient cells.
Caption: A logical workflow for troubleshooting inconsistent in vivo results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
A-966492 off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of A-966492 in cellular assays. Our goal is to help you anticipate and address potential issues related to off-target effects, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] Its primary on-target effect is the inhibition of these enzymes, which play a crucial role in DNA single-strand break repair. By inhibiting PARP, this compound can lead to the accumulation of DNA damage and induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][2]
Q2: What is the selectivity profile of this compound within the PARP family?
This compound exhibits high potency for PARP1 and PARP2.[1][2][3] Its selectivity for PARP1 and PARP2 is considered intermediate when compared to other well-known PARP inhibitors; it is more selective than niraparib (B1663559) but less selective than veliparib.[4][5][6] Studies have shown that this compound has considerable selectivity over other PARP family members, including PARP3, tankyrase 1 (TNKS1), PARP10, and PARP14.[6]
Q3: Are there any known off-target effects of this compound on other protein families, such as kinases?
Currently, there is limited publicly available information detailing specific off-target kinase activities of this compound. However, it is a known phenomenon that some PARP inhibitors can exhibit off-target effects on protein kinases.[7][8][9] Given that the chemical scaffolds of some PARP inhibitors can be similar to those of kinase inhibitors, researchers should be aware of the potential for off-target kinase inhibition.
Q4: What are the potential consequences of off-target effects in my cellular assays?
Troubleshooting Guides
Issue: I am observing a cellular phenotype that is inconsistent with the known functions of PARP1/PARP2.
-
Possible Cause: The observed effect may be due to an off-target activity of this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Determine the concentration at which you observe the unexpected phenotype. Compare this to the known IC50/EC50 values for PARP1/PARP2 inhibition. If the phenotype only occurs at significantly higher concentrations, it is more likely to be an off-target effect.
-
Use a Structurally Unrelated PARP Inhibitor: Treat your cells with a different, structurally distinct PARP inhibitor (e.g., olaparib, rucaparib). If the unexpected phenotype is not replicated, it suggests the effect is specific to the chemical structure of this compound and likely an off-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a resistant form of PARP1 or PARP2. If the phenotype persists, it is likely not mediated by these primary targets.
-
Consider a Kinase Inhibition Profile: If you suspect off-target kinase activity, consider having this compound profiled against a broad panel of kinases. This can provide direct evidence for or against off-target kinase inhibition.
-
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various PARP family enzymes.
Table 1: Inhibitory Potency of this compound against PARP1 and PARP2
| Target | Ki (nM) | EC50 (nM) (Whole Cell Assay) |
| PARP1 | 1[1][2][3] | 1[1][2] |
| PARP2 | 1.5[1][2][3] | Not Reported |
Table 2: In Vitro Inhibition of PARP Family Enzymes by this compound
| Enzyme | IC50 (nM) |
| PARP1 | Data reported, specific values not cited in abstract[6] |
| PARP2 | Data reported, specific values not cited in abstract[6] |
| PARP3 | Data reported, specific values not cited in abstract[6] |
| TNKS1 | Data reported, specific values not cited in abstract[6] |
| PARP10 | Data reported, specific values not cited in abstract[6] |
| PARP14 | Data reported, specific values not cited in abstract[6] |
Experimental Protocols
PARP Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound against PARP enzymes.
-
Assay Buffer Preparation: Prepare a buffer containing 50 mM Tris (pH 8.0), 1 mM dithiothreitol (B142953) (DTT), and 4 mM MgCl2.[2]
-
Reaction Mixture: In each well of a 96-well plate, combine the assay buffer with the following components:
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 30 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a potent PARP inhibitor at a high concentration (e.g., 10 µM olaparib).
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histone H1. After washing away unincorporated [3H]-NAD+, measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Whole-Cell PARP Inhibition Assay
This protocol measures the ability of this compound to inhibit PARP activity within intact cells.
-
Cell Culture: Plate cells (e.g., C41 cells) in a 96-well plate and allow them to adhere overnight.[2]
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for 30 minutes.[2]
-
DNA Damage Induction: Activate PARP by inducing DNA damage with 1 mM H2O2 for 10 minutes.[2]
-
Cell Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then fix them with a pre-chilled methanol/acetone (7:3) solution at -20°C for 10 minutes.[2]
-
Immunostaining:
-
Air-dry the plates and then rehydrate with PBS.
-
Block with 5% nonfat dry milk in PBS-Tween (0.05%) for 30 minutes.[2]
-
Incubate with a primary antibody that recognizes the product of PARP activity (poly-ADP-ribose or PAR).
-
Wash and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.
-
-
Detection: Add the appropriate substrate and measure the signal (e.g., colorimetric or fluorescent) using a plate reader.
-
Data Analysis: Normalize the signal to a control (e.g., untreated cells) and calculate the EC50 value.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Logic diagram for troubleshooting off-target effects.
Caption: Relationship of this compound to its known and potential targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving A-966492 Efficacy in Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing A-966492 in combination therapy. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapy?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, with high efficacy.[1] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, this compound prevents the repair of these SSBs. During DNA replication, unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a state known as homologous recombination deficiency or HRD), these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.
The rationale for using this compound in combination therapy is to enhance the DNA-damaging effects of other agents or to induce a state of synthetic lethality in a broader range of tumors. Combining this compound with DNA-damaging agents like chemotherapy or radiotherapy can potentiate their cytotoxic effects. Furthermore, combining it with inhibitors of other DNA damage response (DDR) pathways can create new synthetic lethal interactions in tumors that are not HRD.
Q2: With which agents has this compound shown preclinical efficacy in combination?
Preclinical studies have demonstrated the efficacy of this compound in combination with:
-
Temozolomide (TMZ): this compound significantly enhances the efficacy of TMZ in a dose-dependent manner in a B16F10 subcutaneous murine melanoma model.[1]
-
Carboplatin (B1684641): this compound has shown efficacy in combination with carboplatin in an MX-1 breast cancer xenograft model.[1]
-
Topotecan (B1662842) and Radiotherapy: In U87MG glioblastoma spheroids, this compound in combination with topotecan and radiation resulted in enhanced cell killing.[2]
Q3: What are the potential mechanisms of resistance to this compound and how can combination therapy overcome them?
Resistance to PARP inhibitors, including potentially this compound, can arise through several mechanisms:
-
Restoration of Homologous Recombination (HR) Function: Secondary mutations in genes like BRCA1/2 can restore their function, thus overcoming the synthetic lethality.
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
-
Reduced PARP Trapping: Changes in the PARP1 protein can reduce the ability of the inhibitor to "trap" it on the DNA, which is a key part of its cytotoxic effect.
Combination therapies can be designed to overcome these resistance mechanisms. For instance, combining this compound with agents that re-induce an HRD-like state (e.g., inhibitors of ATR, CHK1, or WEE1) could re-sensitize resistant tumors.
Troubleshooting Guides
Issue 1: Sub-optimal synergy observed between this compound and a combination partner in vitro.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing Schedule | Optimize the dosing schedule. Test sequential vs. concurrent administration of this compound and the combination agent. A staggered schedule may be more effective for certain combinations. |
| Inappropriate Cell Line | Ensure the chosen cell line has the appropriate genetic background for the intended synergistic interaction (e.g., HRD for synergy with DNA damaging agents). |
| Drug Concentration | Perform a thorough dose-response matrix experiment to identify the optimal concentrations of both this compound and the combination drug that result in synergy. |
| Assay Endpoint | Consider different endpoints to measure synergy. Besides cell viability (e.g., MTS/MTT assay), assess markers of DNA damage (γH2AX), apoptosis (cleaved caspase-3), or cell cycle arrest. |
Issue 2: High toxicity or poor tolerability in animal models with this compound combination therapy.
| Potential Cause | Troubleshooting Steps |
| Overlapping Toxicities | Review the known toxicity profiles of both agents. If there are overlapping toxicities (e.g., myelosuppression), consider reducing the dose of one or both agents. |
| Dosing Regimen | Modify the dosing schedule. Intermittent dosing or a "drug holiday" might allow for recovery of normal tissues and improve tolerability while maintaining anti-tumor efficacy. |
| Pharmacokinetic Interactions | Investigate potential pharmacokinetic drug-drug interactions that may lead to increased exposure of one or both drugs. |
| Animal Strain | Different mouse strains can have varying sensitivities to drug toxicity. Consider using a different strain if severe toxicity is observed. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Metric | Value (nM) |
| PARP-1 | Enzyme Assay | Ki | 1 |
| PARP-2 | Enzyme Assay | Ki | 1.5 |
| Cellular PARP | Whole Cell Assay | EC50 | 1 |
Data sourced from MedchemExpress and other suppliers.
Table 2: Preclinical Efficacy of this compound in Combination Therapy
| Combination Agent | Cancer Model | Efficacy Metric | Result |
| Temozolomide | B16F10 Murine Melanoma | Tumor Growth Inhibition | Significant dose-dependent enhancement of TMZ efficacy[1] |
| Carboplatin | MX-1 Breast Cancer Xenograft | Tumor Growth Inhibition | Enhanced anti-tumor efficacy |
| Topotecan + Radiation | U87MG Glioblastoma Spheroids | Sensitizer Enhancement Ratio (SER50) | 1.53 (for the triple combination)[2] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using a Clonogenic Survival Assay
This protocol is designed to assess the long-term synergistic effect of this compound and a combination partner on the reproductive capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination agent
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for the formation of distinct colonies (typically 200-1000 cells/well, optimize for each cell line). Allow cells to attach overnight.
-
Drug Treatment: Treat the cells with a dose range of this compound alone, the combination agent alone, and the combination of both at various concentrations. Include a vehicle control group.
-
Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Colony Staining:
-
Wash the plates gently with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with Crystal Violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies (containing ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle control. Analyze the data for synergy using an appropriate model (e.g., Chou-Talalay method to calculate the Combination Index).
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another therapeutic agent in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
Cancer cell line of interest
-
This compound formulation for in vivo use
-
Combination agent formulation for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination agent alone
-
Group 4: this compound + Combination agent
-
-
Drug Administration: Administer the drugs according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistically analyze the differences between the combination group and the single-agent groups to determine synergistic efficacy.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits PARP, leading to DSBs and cell death in HR-deficient tumors.
Caption: Workflow for an in vivo xenograft study of this compound combination therapy.
Caption: Troubleshooting logic for addressing sub-optimal in vitro synergy.
References
A-966492 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP inhibitor, A-966492.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2] Its mechanism of action is based on the principle of synthetic lethality. In cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair by this compound leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death.[3]
Q2: What are the reported potency and selectivity of this compound?
This compound exhibits low nanomolar potency against its primary targets. In cell-free assays, the reported Ki values are approximately 1 nM for PARP1 and 1.5 nM for PARP2.[4][5] In whole-cell assays, it demonstrates an EC50 of around 1 nM.[2][6] While highly selective for PARP1 and PARP2, some studies have shown it has considerable selectivity over other PARP family members like PARP3, TNKS1, PARP10, and PARP14.[1]
Q3: How should I prepare and store this compound stock solutions?
This compound is typically soluble in DMSO.[2] To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO. For long-term storage, it is recommended to store the solid compound at -20°C.[6] Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided. For cellular experiments, ensure the final DMSO concentration in the culture medium is non-toxic (typically below 0.5%).
Q4: What are appropriate positive and negative controls for an experiment with this compound?
-
Positive Controls:
-
Another well-characterized PARP inhibitor (e.g., Olaparib, Rucaparib) can be used to benchmark the effects of this compound.
-
For cell-based assays, a cell line with a known sensitivity to PARP inhibitors (e.g., BRCA1/2 mutant cell lines) is a good positive control.
-
-
Negative Controls:
-
A vehicle control (e.g., DMSO) at the same final concentration used for this compound is essential.
-
A cell line known to be resistant to PARP inhibitors (e.g., a BRCA1/2 wild-type cell line) can serve as a negative biological control.
-
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency (higher IC50/EC50 values).
| Possible Cause | Suggested Solution |
| Compound Degradation | Ensure this compound has been stored correctly in a desiccated environment at -20°C. Prepare fresh stock solutions in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles of stock solutions. |
| Assay Conditions | Different assay formats and conditions can lead to variations in measured potency.[1] Factors such as substrate concentrations (e.g., NAD+), enzyme concentration, and incubation times can all influence the results. Standardize your protocol and compare it with published methods. |
| Cell Line Health and Passage Number | Use cells at a consistent and low passage number. High passage numbers can lead to genetic drift and altered sensitivity to drugs. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Batch-to-Batch Variability | If you suspect variability between different lots of this compound, it is advisable to test new batches against a previously validated lot using a standardized assay. |
Issue 2: Unexpected or off-target effects observed.
| Possible Cause | Suggested Solution |
| High Compound Concentration | High concentrations of any inhibitor can lead to off-target effects. Perform dose-response experiments to determine the optimal concentration range that inhibits PARP1/2 without causing widespread toxicity. |
| Kinase Inhibition | While this compound is selective for PARP1/2, cross-reactivity with other kinases, although less pronounced than some other PARP inhibitors, cannot be entirely ruled out, especially at higher concentrations. If you suspect off-target kinase effects, consider performing a kinome scan to identify potential off-target kinases. |
| Cell Line-Specific Effects | The genetic background of your cell line can influence its response to this compound. A phenotype might be due to a synthetic lethal interaction with a pathway other than BRCA-mediated homologous recombination. |
Issue 3: Difficulty in reproducing results from the literature.
| Possible Cause | Suggested Solution |
| Differences in Experimental Protocols | Carefully compare your protocol with the one described in the publication. Pay close attention to details such as cell seeding density, treatment duration, and the specific reagents and assays used for endpoint analysis. |
| Variations in Reagents and Cell Lines | Use the same cell line from a reputable source (e.g., ATCC) and verify its identity. Ensure that all reagents, including media and serum, are of high quality and consistent between experiments. |
Data Presentation
Table 1: In Vitro Potency of this compound against PARP Family Enzymes
| Target | Assay Type | Potency (Ki/IC50) | Reference |
| PARP1 | Cell-free (Ki) | 1 nM | [4][5] |
| PARP2 | Cell-free (Ki) | 1.5 nM | [4][5] |
| PARP1 | Whole-cell (EC50) | 1 nM | [2][6] |
| PARP3 | In vitro enzymatic | >1000 nM | [1] |
| TNKS1 | In vitro enzymatic | >1000 nM | [1] |
| PARP10 | In vitro enzymatic | >10,000 nM | [1] |
| PARP14 | In vitro enzymatic | >10,000 nM | [1] |
Table 2: Comparison of this compound with Other PARP Inhibitors
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP1 vs PARP3) | Reference |
| This compound | ~1 | ~1.5 | High | [1][4] |
| Veliparib | ~5 | ~2 | Very High | [1] |
| Niraparib | ~3.8 | ~2.1 | Moderate | [7] |
| Olaparib | ~1.5 | ~5 | Moderate | [8] |
| Rucaparib | ~1.4 | - | Moderate | [7] |
Experimental Protocols
Detailed Protocol: Cell-Based PARP Inhibition Assay (Immunofluorescence)
This protocol is adapted from methodologies described for assessing PARP inhibitor activity in cells.[2]
1. Cell Seeding:
-
Seed cells (e.g., C41 cells) in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for 30 minutes.
3. DNA Damage Induction:
-
To activate PARP, induce DNA damage by adding H₂O₂ to a final concentration of 1 mM.
-
Incubate for 10 minutes.
4. Cell Fixation and Permeabilization:
-
Wash the cells once with ice-cold PBS.
-
Fix the cells with a pre-chilled methanol/acetone (7:3) solution for 10 minutes at -20°C.
-
Air-dry the plates completely.
5. Immunostaining:
-
Rehydrate the plates with PBS.
-
Block with 5% non-fat dry milk in PBS-Tween (0.05%) for 30 minutes at room temperature.
-
Incubate with a primary antibody against PAR (e.g., 10H clone, 1:50 dilution) in the blocking solution for 60 minutes at room temperature.
-
Wash the plate five times with PBS-Tween20.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse, 1:50 dilution) and a nuclear counterstain (e.g., DAPI, 1 µg/mL) in the blocking solution for 60 minutes at room temperature in the dark.
-
Wash the plate five times with PBS-Tween20.
6. Image Acquisition and Analysis:
-
Acquire images using a fluorescence microplate reader or a high-content imaging system.
-
Measure the fluorescence intensity of the PAR signal (FITC) and the cell number (DAPI).
-
Normalize the PARP activity (FITC signal) to the cell number (DAPI signal).
-
Plot the normalized PARP activity against the concentration of this compound to determine the EC50 value.
Mandatory Visualizations
Caption: this compound mechanism of action in the context of DNA damage repair.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Cell Counting, Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A-966492 Versus Olaparib: A Comparative Guide to PARP Inhibition
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant class of drugs, particularly for cancers harboring deficiencies in DNA damage repair pathways. This guide provides a detailed comparison of two notable PARP inhibitors: A-966492, a potent research compound, and olaparib (B1684210), a clinically approved therapeutic. This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their performance based on available experimental data.
Mechanism of Action: Targeting the DNA Damage Response
Both this compound and olaparib function as inhibitors of PARP enzymes, primarily PARP1 and PARP2. These enzymes play a critical role in the repair of DNA single-strand breaks (SSBs). By binding to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site of the PARP enzymes, these inhibitors prevent the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in recruiting other DNA repair proteins to the site of damage.
The therapeutic efficacy of PARP inhibitors is most pronounced in cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs). This is often the case in tumors with mutations in genes like BRCA1 and BRCA2. When SSBs are not repaired due to PARP inhibition, they can stall and collapse replication forks during DNA replication, leading to the formation of more cytotoxic DSBs. In HR-deficient cells, these DSBs cannot be effectively repaired, resulting in genomic instability and, ultimately, cell death. This concept is known as synthetic lethality.
A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA. This trapping creates a cytotoxic lesion that can be more potent than the mere inhibition of PARP's enzymatic activity. The stability of this PARP-DNA complex can significantly influence the inhibitor's overall anti-tumor effect.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and olaparib against PARP1 and PARP2. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Enzymatic Inhibition of this compound
| Target | Kᵢ (nM) | IC₅₀ (nM) |
| PARP1 | 1 | 2.3 |
| PARP2 | 1.5 | 1.0 |
Data sourced from studies characterizing this compound's potency.[1]
Table 2: In Vitro Enzymatic Inhibition of Olaparib
| Target | Kᵢ (nM) | IC₅₀ (nM) |
| PARP1 | 1-5 | ~1 |
| PARP2 | 1-2 | ~1 |
Data represents a consensus from multiple preclinical studies.[2][3]
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PARP inhibitor efficacy. Below are generalized protocols for key experiments.
In Vitro PARP Enzyme Inhibition Assay (Fluorescence Polarization)
-
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the PARP enzyme activity (IC₅₀).
-
Principle: This competitive assay measures the displacement of a fluorescently labeled PARP inhibitor (e.g., an olaparib-based probe) from the PARP enzyme by the test compound (this compound or unlabeled olaparib). The binding of the fluorescent probe to the larger PARP enzyme results in a high fluorescence polarization (FP) signal. When displaced by a competitive inhibitor, the probe tumbles more freely in solution, leading to a low FP signal.
-
Methodology:
-
Reagent Preparation: Purified recombinant human PARP1 or PARP2 enzyme, an olaparib-based fluorescent probe, and assay buffer are prepared.
-
Assay Plate Setup: The assay is typically performed in a 96-well or 384-well plate format.
-
Reaction Mixture: A reaction mixture containing the PARP enzyme and the fluorescent probe is added to the wells.
-
Inhibitor Addition: Serial dilutions of this compound or olaparib are added to the wells. A control with no inhibitor is included.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using a microplate reader.
-
Data Analysis: The decrease in FP is plotted against the inhibitor concentration, and the IC₅₀ value is calculated.[4][5]
-
Cellular PARP Inhibition Assay (In-Cell Western)
-
Objective: To measure the inhibition of PARP activity within intact cells.
-
Principle: This assay quantifies the levels of poly(ADP-ribose) (PAR) in cells following treatment with a PARP inhibitor and induction of DNA damage.
-
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., HeLa or a relevant cancer cell line) are seeded in a 96-well plate and treated with various concentrations of this compound or olaparib for a specified duration.
-
DNA Damage Induction: Cells are treated with a DNA-damaging agent, such as hydrogen peroxide (H₂O₂) or methyl methanesulfonate (B1217627) (MMS), to stimulate PARP activity.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access.
-
Immunostaining: Cells are incubated with a primary antibody specific for PAR, followed by an infrared-labeled secondary antibody. A second antibody for a housekeeping protein (e.g., actin) is used for normalization.
-
Signal Detection: The plate is scanned using an infrared imaging system to quantify the fluorescent signals for PAR and the normalization protein.
-
Data Analysis: The PAR signal is normalized to the housekeeping protein signal, and the percentage of PARP inhibition relative to the untreated control is calculated.
-
Cell Viability Assay (Sulforhodamine B - SRB)
-
Objective: To determine the cytotoxic effect of the PARP inhibitors on cancer cell lines.
-
Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
-
Methodology:
-
Cell Seeding: Cancer cell lines, ideally including both homologous recombination proficient (e.g., BRCA wild-type) and deficient (e.g., BRCA mutant) lines, are seeded in 96-well plates.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or olaparib.
-
Incubation: Cells are incubated for a prolonged period (e.g., 72-120 hours) to allow for effects on cell proliferation.
-
Fixation and Staining: Cells are fixed with trichloroacetic acid and stained with SRB dye.
-
Signal Measurement: The bound dye is solubilized, and the absorbance is measured on a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the concentration that inhibits cell growth by 50% (GI₅₀) is determined.[6]
-
PARP Trapping Assay (Chromatin Fractionation and Western Blot)
-
Objective: To assess the ability of the inhibitors to stabilize the PARP-DNA complex.
-
Principle: This method involves the biochemical separation of cellular components to isolate chromatin-bound proteins. An increase in the amount of PARP in the chromatin fraction indicates trapping.
-
Methodology:
-
Cell Treatment: Cells are treated with this compound or olaparib, often in combination with a DNA-damaging agent to enhance PARP recruitment to DNA.
-
Cell Lysis and Fractionation: Cells are lysed, and subcellular fractionation is performed to separate the cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.
-
Protein Quantification: The protein concentration of each fraction is determined.
-
Western Blotting: Equal amounts of protein from the chromatin-bound fraction are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against PARP1 and/or PARP2. An antibody against a histone protein (e.g., Histone H3) is used as a loading control for the chromatin fraction.
-
Densitometry: The intensity of the PARP bands is quantified and normalized to the loading control. The fold-increase in chromatin-bound PARP relative to the untreated control indicates the degree of trapping.[7]
-
Concluding Remarks
Both this compound and olaparib are potent inhibitors of PARP1 and PARP2, demonstrating low nanomolar efficacy in enzymatic assays. Their primary mechanism of inducing cancer cell death is through synthetic lethality in homologous recombination-deficient tumors. While both compounds show high potency, subtle differences in their selectivity and, importantly, their PARP trapping efficiencies may translate to different biological and clinical outcomes. The provided experimental protocols offer a framework for the direct and rigorous comparison of these and other PARP inhibitors, which is essential for advancing our understanding and clinical application of this important class of anti-cancer agents.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of A-966492 and Veliparib Selectivity for PARP Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent Poly(ADP-ribose) polymerase (PARP) inhibitors, A-966492 and veliparib (B1684213). The information presented is collated from publicly available research, offering a valuable resource for investigators in the fields of oncology, DNA repair, and drug discovery.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[1][2] Inhibition of PARP, particularly PARP1 and PARP2, has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] The selectivity of PARP inhibitors across the 17-member PARP family is a critical determinant of their therapeutic efficacy and potential off-target effects. This guide focuses on the comparative selectivity of this compound and veliparib, two inhibitors with distinct profiles.
Comparative Selectivity Profile
Veliparib is recognized as a highly selective inhibitor of PARP1 and PARP2.[5] In contrast, this compound, a compound structurally similar to veliparib, exhibits a selectivity for PARP1 and PARP2 that is intermediate between veliparib and another clinical-stage inhibitor, niraparib.[6][7][8] While both this compound and veliparib are potent inhibitors of PARP1 and PARP2, veliparib demonstrates a higher degree of selectivity over other PARP family members, such as PARP3.[8][9]
Quantitative Analysis of Inhibitor Potency
The following table summarizes the in vitro inhibitory activity (IC50) of this compound against a panel of PARP enzymes, as well as a comparison of the selectivity ratios for this compound and veliparib over PARP3.
| Enzyme | This compound IC50 (nM) |
| PARP1 | 3.2 |
| PARP2 | 1.9 |
| PARP3 | 280 |
| TNKS1 | >10000 |
| PARP10 | >10000 |
| PARP14 | >10000 |
| Inhibitor | Selectivity Ratio (PARP3/PARP1) | Selectivity Ratio (PARP3/PARP2) |
| This compound | 88 | 147 |
| Veliparib | 243 | 176 |
Data sourced from Thorsell, A.-G. & Schüler, H. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, this compound. bioRxiv.[7][8][9]
Experimental Methodologies
The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. The following sections outline the typical methodologies employed in the characterization of PARP inhibitors like this compound and veliparib.
In Vitro PARP Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PARP proteins.
Principle: The assay quantifies the incorporation of a labeled NAD+ substrate onto an acceptor molecule (e.g., histone) by a specific PARP enzyme in the presence of varying concentrations of the inhibitor.
Typical Protocol:
-
Reaction Setup: A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 8.0), dithiothreitol (B142953) (DTT), a labeled NAD+ substrate (e.g., [³H]NAD⁺), an acceptor molecule like biotinylated histone H1, and sheared DNA (slDNA) to activate the enzyme.[10]
-
Enzyme Addition: A purified recombinant PARP enzyme (e.g., PARP1 or PARP2) is added to the reaction mixture.
-
Inhibitor Addition: The test compound (this compound or veliparib) is added at a range of concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature) for a specific duration to allow for the enzymatic reaction to proceed.
-
Termination: The reaction is stopped, often by the addition of a potent, non-specific PARP inhibitor like benzamide.
-
Detection: The amount of labeled ADP-ribose incorporated onto the acceptor molecule is quantified. For biotinylated histones, this can be achieved by transferring the reaction to a streptavidin-coated plate and measuring the signal (e.g., radioactivity using a scintillation counter).[10]
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cellular PARylation Assay
This assay assesses the ability of an inhibitor to suppress PARP activity within a cellular context.
Principle: This assay measures the overall level of poly(ADP-ribosylation) (PAR) in cells, which reflects the activity of cellular PARP enzymes.
Typical Protocol:
-
Cell Culture and Treatment: Cells are cultured and then treated with varying concentrations of the PARP inhibitor for a defined period.
-
Induction of DNA Damage: To stimulate PARP activity, cells are often treated with a DNA-damaging agent (e.g., hydrogen peroxide).
-
Cell Lysis: The cells are lysed to release their contents, including PARylated proteins.
-
PAR Detection (ELISA-based):
-
A 96-well plate is coated with an antibody that specifically captures PAR chains.[11][12]
-
The cell lysates are added to the wells, and the PARylated proteins are captured by the antibody.[11][13]
-
A second anti-PAR detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is added.[11][12]
-
A chemiluminescent substrate for HRP is added, and the resulting light signal, which is proportional to the amount of PAR, is measured using a luminometer.[11][13]
-
-
Data Analysis: The reduction in cellular PAR levels in the presence of the inhibitor is used to determine its cellular potency (e.g., EC50).
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for determining inhibitor selectivity.
Caption: PARP1/2 activation at sites of DNA damage and inhibition by this compound and veliparib.
Caption: A generalized workflow for an in vitro PARP enzyme inhibition assay.
Conclusion
Both this compound and veliparib are potent inhibitors of PARP1 and PARP2. However, for researchers requiring a highly selective tool compound with minimal off-target effects on other PARP family members, veliparib demonstrates a superior selectivity profile. This compound, while still selective for PARP1/2, exhibits a broader activity profile that is intermediate between veliparib and less selective inhibitors. The choice between these inhibitors should be guided by the specific experimental context and the desired level of selectivity for PARP1 and PARP2.
References
- 1. PARP assay [assay-protocol.com]
- 2. biocompare.com [biocompare.com]
- 3. dovepress.com [dovepress.com]
- 4. A phase II evaluation of the potent, highly selective PARP inhibitor veliparib in the treatment of persistent or recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients who carry a germline BRCA1 or BRCA2 mutation – an NRG Oncology/Gynecologic Oncology Group study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. vincibiochem.it [vincibiochem.it]
- 13. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
A Comparative Guide to the Efficacy of A-966492 and Other PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways. This guide provides a comparative overview of the preclinical efficacy of the novel PARP inhibitor A-966492 against other well-established PARP inhibitors: Olaparib (B1684210), Niraparib (B1663559), Rucaparib, and Talazoparib. The information is intended to assist researchers in making informed decisions for their preclinical and clinical development programs.
Mechanism of Action of PARP Inhibitors
Poly (ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are key enzymes in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[1] When SSBs occur, PARP enzymes are recruited to the site of damage, where they catalyze the synthesis of poly (ADP-ribose) (PAR) chains on themselves and other target proteins. This process, known as PARylation, facilitates the recruitment of other DNA repair proteins to resolve the damage.
PARP inhibitors exert their cytotoxic effects through a dual mechanism:
-
Catalytic Inhibition: By competing with the NAD+ substrate, PARP inhibitors block the enzymatic activity of PARP, preventing the synthesis of PAR chains. This leads to the accumulation of unrepaired SSBs.
-
PARP Trapping: Some PARP inhibitors not only inhibit PARP's catalytic activity but also trap the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is highly cytotoxic as it can interfere with DNA replication and transcription, leading to the formation of double-strand breaks (DSBs).
In cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.
In Vitro Efficacy: A Comparative Analysis
The in vitro potency of PARP inhibitors is typically assessed by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the available IC50 data for this compound and other prominent PARP inhibitors. It is important to note that direct head-to-head comparisons in the same studies are limited, and variations in experimental conditions can influence the results.
| Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) |
| This compound | C41 | - | - | 0.001 (EC50)[2] |
| Olaparib | MDA-MB-436 | Breast | BRCA1 mutant | 4.7[3][4] |
| MDA-MB-231 | Breast (TNBC) | BRCA wt | 14[5] | |
| HCT116 | Colorectal | - | 2.799[6] | |
| HCT15 | Colorectal | - | 4.745[6] | |
| SW480 | Colorectal | - | 12.42[6] | |
| PANC-1 | Pancreatic | BRCA wt | 200[7] | |
| OVCAR8 | Ovarian | - | ~200[7] | |
| PEO1 | Ovarian | - | ~200[7] | |
| Niraparib | MDA-MB-436 | Breast | BRCA1 mutant | 3.2[3][4] |
| MDA-MB-231 | Breast (TNBC) | BRCA wt | ≤20[3] | |
| MDA-MB-468 | Breast (TNBC) | BRCA wt | <10[3] | |
| PANC-1 | Pancreatic | BRCA wt | 50[7] | |
| Capan-1 | Pancreatic | BRCA2 deficient | 15[7] | |
| OVCAR8 | Ovarian | - | 20[7] | |
| PEO1 | Ovarian | - | 28[7] | |
| Rucaparib | MDA-MB-436 | Breast | BRCA1 mutant | 2.3[3][4] |
| COLO704 | Ovarian | - | 2.5[8] | |
| Talazoparib | MDA-MB-436 | Breast | BRCA1 mutant | 0.13[3][4] |
| MDA-MB-231 | Breast (TNBC) | BRCA wt | 0.48[3] | |
| MDA-MB-468 | Breast (TNBC) | BRCA wt | 0.8[3] | |
| BR58 | Ovarian | BRCA1 mutant, LOH-positive | ~0.2[1] | |
| BR103T | Breast | BRCA1 mutant, LOH-negative | 2.98[1] | |
| BR99 | Breast | BRCA2 mutant, LOH-negative | ~4.98[1] |
TNBC: Triple-Negative Breast Cancer; wt: Wild-Type; LOH: Loss of Heterozygosity
In Vivo Efficacy: Preclinical Tumor Models
The anti-tumor activity of PARP inhibitors has been evaluated in various xenograft and patient-derived xenograft (PDX) models. The following table summarizes key in vivo efficacy data.
| Inhibitor | Tumor Model | Cancer Type | Key Findings |
| This compound | B16F10 syngeneic | Melanoma | Significant enhancement of TMZ efficacy.[2] |
| MX-1 xenograft | Breast | Single-agent activity in a BRCA1-deficient model and combination efficacy.[2] | |
| Olaparib | BRCA2-mutated ovarian cancer PDX | Ovarian | Significant tumor growth inhibition as a single agent and in combination with carboplatin.[9] |
| Niraparib | BRCAwt and BRCAmut xenografts | Various | Potent tumor growth inhibition, with greater tumor exposure compared to plasma levels.[10][11][12] More potent than olaparib in BRCAwt and intracranial tumor models at MTD.[10][12] |
| Talazoparib | TNBC PDX models | Breast (TNBC) | Caused tumor regression in models with BRCA mutations and in some without BRCA mutations but with other DNA damage repair alterations.[13] |
TMZ: Temozolomide; MTD: Maximum Tolerated Dose
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP signaling pathway and a general workflow for determining the in vitro efficacy of PARP inhibitors.
Caption: PARP Signaling Pathway and Mechanism of PARP Inhibitor Action.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models | Semantic Scholar [semanticscholar.org]
- 12. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdlinx.com [mdlinx.com]
A-966492 vs. Niraparib: A Preclinical Comparative Guide for Researchers
In the landscape of targeted cancer therapies, inhibitors of poly (ADP-ribose) polymerase (PARP) have emerged as a significant class of drugs, particularly for tumors with deficiencies in DNA damage repair pathways. This guide provides a detailed preclinical comparison of two potent PARP inhibitors: A-966492 and niraparib (B1663559). Both agents are selective for PARP-1 and PARP-2, enzymes crucial for the repair of single-strand DNA breaks. Their inhibition leads to the accumulation of DNA damage and subsequent cell death, a mechanism particularly effective in cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, through a process known as synthetic lethality.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data to inform further investigation and potential therapeutic strategies.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound and niraparib based on available preclinical studies.
Table 1: In Vitro Potency of this compound vs. Niraparib
| Parameter | This compound | Niraparib | Reference |
| PARP-1 Ki (nM) | 1 | - | [1] |
| PARP-2 Ki (nM) | 1.5 | - | [1] |
| PARP-1 IC50 (nM) | - | 3.8 | [2] |
| PARP-2 IC50 (nM) | - | 2.1 | [2] |
| Whole Cell PARP EC50 (nM) | 1 | ~4 | [1][3] |
Table 2: In Vivo Efficacy of this compound vs. Niraparib in Breast Cancer Xenograft Models
| Compound | Cancer Model | Mouse Strain | Dosing Regimen | Key Findings | Reference |
| This compound | MX-1 (BRCA1-deficient breast cancer) | - | - | Single agent activity demonstrated. | [1] |
| Niraparib | MDA-MB-436 (BRCA1-mutant breast cancer) | Female nude mice | 100 mg/kg once daily or 50 mg/kg twice daily | Inhibited in vivo tumor growth. | [4] |
| Niraparib | MDA-MB-436 (intracranial) | - | 50 mg/kg daily | Increased median survival and decreased tumor burden. | [4] |
| Niraparib | SUM149 (BRCA1-mutant breast cancer, intracranial) | - | 50 mg/kg daily | No significant increase in median survival or decrease in tumor burden. | [4] |
Table 3: In Vivo Efficacy of this compound vs. Niraparib in Other Xenograft Models
| Compound | Cancer Model | Mouse Strain | Dosing Regimen | Key Findings | Reference |
| This compound | B16F10 (melanoma) | - | In combination with temozolomide | Good in vivo efficacy. | [1] |
| Niraparib | Various patient-derived triple-negative breast cancer xenografts | - | - | Demonstrated activity in models with high homologous recombination deficiency (HRD) score. | [5] |
Signaling Pathway and Mechanism of Action
This compound and niraparib exert their cytotoxic effects by inhibiting PARP enzymes, which play a critical role in the base excision repair (BER) pathway responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of SSBs, which are converted to more lethal double-strand breaks (DSBs) during DNA replication. The inability of HRR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death through apoptosis. This concept is known as synthetic lethality.
Caption: Mechanism of action of this compound and niraparib.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical data. The following sections outline the typical experimental protocols used to evaluate PARP inhibitors like this compound and niraparib.
In Vitro PARP Inhibition Assay (Whole-Cell)
This assay measures the ability of a compound to inhibit PARP activity within intact cells.
-
Cell Culture: Plate cells (e.g., C41 cells) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the PARP inhibitor (this compound or niraparib) for 30 minutes.
-
DNA Damage Induction: Induce DNA damage to activate PARP by treating the cells with 1 mM hydrogen peroxide (H2O2) for 10 minutes.
-
Fixation and Permeabilization: Wash the cells with ice-cold phosphate-buffered saline (PBS) and fix with a pre-chilled methanol/acetone mixture (7:3) at -20°C for 10 minutes.
-
Blocking: Rehydrate the plates with PBS and block with 5% nonfat dry milk in PBS-Tween (0.05%) for 30 minutes at room temperature.
-
Antibody Incubation: Incubate the cells with an anti-poly(ADP-ribose) (PAR) antibody for 60 minutes at room temperature.
-
Secondary Antibody and Staining: After washing, incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 60 minutes.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader. The PAR signal is normalized to the DAPI signal to account for cell number.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PARP activity.
In Vivo Xenograft Studies
Xenograft models are used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Line and Animal Model: Select a relevant human cancer cell line (e.g., MDA-MB-436 for breast cancer) and an appropriate immunodeficient mouse model (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice. For intracranial models, stereotactically inject cells into the brain.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PARP inhibitor (this compound or niraparib) or vehicle control according to the specified dosing regimen (e.g., daily oral gavage).
-
Monitoring: Monitor tumor volume using calipers and the body weight of the mice regularly. For intracranial models, tumor burden can be assessed using bioluminescence imaging.
-
Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups. For survival studies, generate Kaplan-Meier survival curves.
Caption: General experimental workflow for preclinical evaluation.
Discussion and Conclusion
Both this compound and niraparib are highly potent inhibitors of PARP-1 and PARP-2. The available in vitro data suggests that this compound is one of the most potent PARP inhibitors identified, with a whole-cell EC50 of 1 nM.[1] Niraparib also demonstrates low nanomolar potency in both enzymatic and cell-based assays.[2][3]
In vivo, both compounds have shown significant anti-tumor activity in preclinical models of cancer. This compound has demonstrated efficacy as a single agent in a BRCA1-deficient breast cancer model and in combination with chemotherapy in a melanoma model.[1] Niraparib has shown a broader range of in vivo evaluation, with demonstrated efficacy in various breast cancer models, including intracranial models, and in patient-derived xenografts with high HRD scores.[4][5] Notably, the efficacy of niraparib in the intracranial MDA-MB-436 model highlights its potential for treating brain metastases.[4] However, the lack of response in the SUM149 intracranial model, despite being BRCA-mutant, underscores the complexity of predicting response to PARP inhibitors even in tumors with known HRD.[4]
References
A-966492: A Comparative Analysis of Enzyme Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of A-966492's enzymatic cross-reactivity, supported by experimental data.
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, with particularly high affinity for PARP-1 and PARP-2.[1][2] Its selectivity profile is a critical aspect for researchers in drug development and cellular biology, as off-target effects can lead to unforeseen experimental results or adverse clinical outcomes. This guide provides a comparative analysis of this compound's cross-reactivity with other enzymes, focusing on data from in vitro enzymatic assays.
Comparative Inhibitory Activity of this compound
The following table summarizes the inhibitory activity of this compound against a panel of PARP family enzymes. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, providing a quantitative measure of potency and selectivity.
| Enzyme Target | This compound IC50 (nM) | This compound Ki (nM) | Comparative Inhibitors (IC50 in nM) |
| Veliparib | |||
| PARP-1 | 2.9 | 1[1][2] | 5.2 |
| PARP-2 | 1.2 | 1.5[1][2] | 2.9 |
| PARP-3 | 680 | Not Reported | >10000 |
| TNKS1 (PARP-5a) | >10000 | Not Reported | >10000 |
| PARP-10 | >10000 | Not Reported | Not Reported |
| PARP-14 | >10000 | Not Reported | Not Reported |
Data for this compound, Veliparib, and Niraparib IC50 values are from Thorsell & Schüler, 2017. Ki values for this compound are from other reported findings.
The data indicates that this compound is a highly potent inhibitor of both PARP-1 and PARP-2, with nanomolar efficacy.[1][2] Its selectivity for PARP-1 and PARP-2 is intermediate between that of Veliparib and Niraparib.[3][4][5] this compound demonstrates considerable selectivity over PARP-3, and minimal to no activity against TNKS1, PARP-10, and PARP-14 at concentrations up to 10 µM.[1]
Experimental Protocols
The determination of the inhibitory activity of this compound was conducted using in vitro enzymatic activity assays. The following is a generalized protocol based on the methodologies described in the cited literature.
In Vitro PARP Inhibition Assay:
-
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity (IC50) of various PARP family members.
-
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, MgCl2, DTT, and NAD+ (the PARP substrate) is prepared.
-
Enzyme and DNA Addition: A specific recombinant PARP enzyme and a DNA activator (e.g., sonicated salmon sperm DNA) are added to the reaction mixture.
-
Inhibitor Introduction: this compound is added to the reaction mixture at varying concentrations.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of biotinylated NAD+. The mixture is then incubated to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of a histone substrate.
-
Detection: The amount of poly(ADP-ribosyl)ated histone is quantified. This is often achieved through a colorimetric or chemiluminescent ELISA-based assay, where the biotinylated ADP-ribose chains are detected using streptavidin-HRP and a corresponding substrate.
-
Data Analysis: The signal from each inhibitor concentration is compared to a control without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the role of PARP-1 in DNA repair and the workflow of an in vitro inhibition assay.
Caption: Role of PARP-1 in DNA single-strand break repair and its inhibition by this compound.
References
A Head-to-Head Comparison of PARP Inhibitors: A-966492 and Rucaparib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two potent Poly (ADP-ribose) polymerase (PARP) inhibitors: A-966492 and rucaparib (B1680265). Both small molecules are significant tools in cancer research, targeting the DNA damage response (DDR) pathway. This document summarizes their performance based on available preclinical data, offering insights into their enzymatic and cellular activity, selectivity, and in vivo efficacy.
Executive Summary
This compound and rucaparib are both highly potent inhibitors of PARP-1 and PARP-2 enzymes, crucial for the repair of single-strand DNA breaks. Rucaparib is a clinically approved therapeutic, while this compound remains a preclinical candidate. This comparison reveals that both inhibitors exhibit low nanomolar potency against their primary targets. Rucaparib has been extensively characterized for its PARP trapping ability, a key mechanism of action for PARP inhibitors, while such data for this compound is less prevalent in the public domain. The following sections provide a detailed breakdown of their biochemical and cellular potencies, selectivity profiles, and the methodologies used to generate these data.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and rucaparib, compiled from various preclinical studies.
Table 1: Enzymatic Inhibition
| Parameter | This compound | Rucaparib | Reference(s) |
| PARP-1 Ki (nM) | 1 | 0.8, 1.4 | [1][2] |
| PARP-2 Ki (nM) | 1.5 | 0.5, 0.17 | [1][3] |
| PARP-1 IC50 (nM) | Not explicitly reported | 0.8 | [4] |
| PARP-2 IC50 (nM) | Not explicitly reported | 0.5 | [4] |
| PARP-3 IC50 (nM) | Not explicitly reported | 28 | [4] |
Table 2: Cellular Activity
| Parameter | This compound | Rucaparib | Reference(s) |
| Whole-Cell PARP Inhibition EC50 (nM) | 1 | 2.8 | [1][4] |
| PARP Trapping Potency | Data not available | Similar to olaparib (B1684210), ~100-fold less potent than talazoparib | [5][6] |
| Cytotoxicity in BRCA-deficient cells | Active as a single agent in a BRCA1-deficient MX-1 tumor model | More sensitive in BRCA-mutant cells (e.g., UWB1.289 IC50 = 375 nM) | [1][4] |
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Both this compound and rucaparib function by inhibiting the enzymatic activity of PARP proteins, primarily PARP-1 and PARP-2. These enzymes are essential for the repair of DNA single-strand breaks (SSBs). By blocking PARP, these inhibitors lead to the accumulation of unrepaired SSBs, which can then collapse replication forks and generate more cytotoxic DNA double-strand breaks (DSBs).
In cancer cells with defects in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs is particularly lethal. This concept, known as synthetic lethality, forms the therapeutic basis for PARP inhibitors.[7]
A crucial aspect of the mechanism of action for many PARP inhibitors is "PARP trapping." This occurs when the inhibitor stabilizes the PARP enzyme on the DNA, creating a toxic protein-DNA complex that further obstructs DNA replication and transcription, contributing significantly to cytotoxicity.[5] Rucaparib has been shown to be a potent PARP trapping agent.[5][6]
Visualizations
The following diagrams illustrate the PARP signaling pathway and a general experimental workflow for assessing PARP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase 2 multicentre trial investigating intermittent and continuous dosing schedules of the poly(ADP-ribose) polymerase inhibitor rucaparib in germline BRCA mutation carriers with advanced ovarian and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP assay [assay-protocol.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to PARP Inhibitors: Biomarkers for A-966492 Sensitivity and Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the poly(ADP-ribose) polymerase (PARP) inhibitor A-966492 with other commercially available PARP inhibitors, focusing on biomarkers that predict sensitivity and resistance. The information is supported by experimental data and detailed protocols to assist in preclinical research and drug development.
Introduction to this compound and PARP Inhibition
This compound is a potent inhibitor of PARP-1 and PARP-2 enzymes, which play a critical role in DNA single-strand break repair. By inhibiting these enzymes, this compound and other PARP inhibitors (PARPis) can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, most notably the homologous recombination (HR) pathway. This guide will compare the efficacy of this compound to other well-established PARP inhibitors such as Olaparib and Talazoparib, highlighting key biomarkers for predicting their therapeutic efficacy.
Biomarkers for PARP Inhibitor Sensitivity
The primary biomarkers for sensitivity to PARP inhibitors are genetic alterations that lead to a deficient homologous recombination repair (HRR) pathway.
-
BRCA1 and BRCA2 Mutations: Germline and somatic mutations in the BRCA1 and BRCA2 genes are the most well-established predictive biomarkers for sensitivity to PARP inhibitors. Cells with these mutations are highly dependent on PARP-mediated DNA repair for survival, making them susceptible to the synthetic lethality induced by PARP inhibition.
-
Homologous Recombination Deficiency (HRD): Beyond BRCA1/2 mutations, a broader measure of HRR pathway dysfunction, known as HRD, can also predict response to PARPis. HRD can be caused by mutations in other HR-related genes (e.g., ATM, PALB2, RAD51C) or by epigenetic silencing of these genes. Genomic instability scores, such as loss of heterozygosity (LOH), are often used to quantify HRD.
-
Platinum Sensitivity: Clinical response to platinum-based chemotherapy is often used as a surrogate biomarker for HRD and sensitivity to PARP inhibitors. Tumors that are sensitive to platinum agents are more likely to have a compromised DNA damage response and therefore be susceptible to PARP inhibition.
Biomarkers for PARP Inhibitor Resistance
Resistance to PARP inhibitors is a significant clinical challenge and can arise through various mechanisms.
-
Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 or other HR pathway genes can restore their function, thereby re-establishing a functional HRR pathway and conferring resistance to PARP inhibitors.
-
Changes in PARP1 Expression or Activity: Decreased expression of PARP1 can lead to reduced drug target availability. Point mutations in the PARP1 gene can also alter the drug-binding site, leading to decreased inhibitor efficacy.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), can actively transport PARP inhibitors out of the cancer cells, reducing their intracellular concentration and effectiveness.
-
Replication Fork Protection: Stabilization of stalled replication forks can prevent the formation of double-strand breaks, which are the primary cytotoxic lesions induced by PARP inhibitors in HR-deficient cells.
Quantitative Comparison of PARP Inhibitors
The following tables summarize the in vitro potency of this compound in comparison to other PARP inhibitors in various cancer cell lines, categorized by their BRCA status.
Table 1: Inhibitory Potency (IC50 in µM) of PARP Inhibitors in BRCA-Mutant Breast Cancer Cell Lines
| Cell Line | BRCA1/2 Status | This compound | Olaparib | Talazoparib | Rucaparib | Niraparib |
| MDA-MB-436 | BRCA1 mutant | Not Reported | 4.7 | 0.13 | 2.3 | 3.2 |
| HCC1937 | BRCA1 mutant | Not Reported | 96 | 10 | 13 | 11 |
Data for this compound was not available in these specific BRCA-mutant cell lines in the reviewed literature.
Table 2: Inhibitory Potency (IC50 in µM) of PARP Inhibitors in BRCA-Wild Type Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | This compound | Olaparib | Talazoparib | Rucaparib | Niraparib |
| MDA-MB-231 | Not Reported | ≤20 | 0.48 | ≤20 | ≤20 |
| MDA-MB-468 | Not Reported | <10 | 0.8 | <10 | <10 |
| BT549 | Not Reported | Not Reported | 0.3 | Not Reported | 7 |
| HCC70 | Not Reported | Not Reported | 0.8 | Not Reported | 4 |
| HCC1806 | Not Reported | 1.2 | 8 | 0.9 | Not Reported |
Note: The provided search results did not contain direct comparative IC50 values for this compound in these specific cell lines under the same experimental conditions as the other PARP inhibitors. The potency of this compound is reported with a Ki of 1 nM and a whole-cell EC50 of 1 nM from a separate study.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to determine the cytotoxic effects of PARP inhibitors on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the PARP inhibitors (e.g., this compound, Olaparib, Talazoparib) for 72 to 120 hours. Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Western Blotting for PARP1 and γ-H2AX
This protocol is used to assess the pharmacodynamic effects of PARP inhibitors by measuring the levels of PARP1 and the DNA damage marker γ-H2AX.
-
Cell Lysis: Treat cells with the desired PARP inhibitor for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST and then incubate with primary antibodies against PARP1 and phospho-Histone H2A.X (Ser139) (γ-H2AX) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
PARP Trapping Assay (Cell-Based)
This assay quantifies the ability of a PARP inhibitor to trap PARP enzymes onto chromatin.
-
Cell Treatment: Treat cells with the PARP inhibitor for the desired time.
-
Cell Fractionation: Perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions. Commercial kits are available for this purpose.
-
Western Blotting: Analyze the chromatin fraction by western blotting using an antibody against PARP1. A histone antibody (e.g., Histone H3) should be used as a loading control for the chromatin fraction.
-
Quantification: Densitometrically quantify the PARP1 band intensity and normalize it to the loading control to determine the amount of trapped PARP1.
Mandatory Visualizations
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality in HR-deficient cells.
Caption: Workflow for key experiments to evaluate PARP inhibitor sensitivity and mechanism of action.
A-966492 in Cisplatin-Resistant Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to platinum-based chemotherapies, such as cisplatin (B142131), remains a significant hurdle in cancer treatment. A promising strategy to overcome this resistance involves the use of Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comparative analysis of the potent PARP inhibitor A-966492, contextualized with data from other well-researched PARP inhibitors in cisplatin-resistant cell lines. While direct experimental data on this compound in this specific setting is limited in the public domain, its high potency suggests a strong potential for efficacy.
Introduction to this compound
This compound is a highly potent and selective inhibitor of PARP-1 and PARP-2, with a Ki of 1 nM and 1.5 nM, respectively.[1] Its excellent enzymatic and whole-cell potency positions it as a significant tool for cancer research.[1] Studies have demonstrated its ability to enhance the efficacy of DNA-damaging agents like temozolomide (B1682018) (TMZ) and its single-agent activity in BRCA1-deficient tumor models.[1]
PARP Inhibition in Cisplatin Resistance: The Rationale
Cisplatin exerts its cytotoxic effects by inducing DNA adducts, leading to DNA damage and apoptosis.[2] Cancer cells can develop resistance by upregulating DNA repair pathways.[2] PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs).[2] Inhibition of PARP leads to the accumulation of SSBs, which, upon encountering a replication fork, collapse into more lethal double-strand breaks (DSBs).[2] In cancer cells with compromised DSB repair pathways (a common feature of cisplatin resistance), the addition of a PARP inhibitor can be synthetically lethal.
Several studies have shown that cisplatin-resistant cancer cell lines exhibit high levels of PARP1 and hyperactivated PARP, making them particularly vulnerable to PARP inhibitors.[3][4][5] This suggests that PARP inhibition is a viable strategy to re-sensitize resistant tumors to treatment.
Comparative Efficacy Data
Table 1: Efficacy of PARP Inhibitors in Cisplatin-Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | PARP Inhibitor | Observation | Reference |
| A549 (ERCC1-high) | Olaparib, Veliparib | No significant sensitization to cisplatin. | [6] |
| H157 (ERCC1-high) | Olaparib, Veliparib | No significant sensitization to cisplatin. | [6] |
| HCC827 (ERCC1-low) | Olaparib, Veliparib | Potentiated cell killing by cisplatin. | [6] |
| PC9 (ERCC1-low) | Olaparib, Veliparib | Potentiated cell killing by cisplatin. | [6] |
| A549rCDDP2000 | Not specified | Cisplatin-resistant cells show abrogated G2/M arrest and reduced apoptosis. | [7] |
Table 2: Efficacy of PARP Inhibitors in Cisplatin-Resistant Ovarian Cancer Cell Lines
| Cell Line | PARP Inhibitor | IC50 (µM) | Observation | Reference |
| A2780AD (Cisplatin-Resistant) | delta 7-PGA1 | - | Remained sensitive. | [8] |
| A2780AD (Cisplatin-Resistant) | delta 12-PGJ2 | - | Remained sensitive. | [8] |
| PEO1 (BRCA2 mutant) | Olaparib, Veliparib | - | Hypersensitive. | [9] |
| OV-90/CisR | Not specified | - | Increased PARP1 expression. | [10] |
| SKOV-3/CisR | Not specified | - | Increased PARP1 expression. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug efficacy. Below are representative protocols for key experiments.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the cytotoxic effects of a drug on cell lines.
Materials:
-
Cisplatin-sensitive and -resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound (or other PARP inhibitor) stock solution (e.g., 10 mM in DMSO)
-
Cisplatin stock solution
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the PARP inhibitor and/or cisplatin in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted drug(s) or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[11]
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
Treated and control cells
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.[11]
Signaling Pathways and Mechanisms
The interplay between cisplatin-induced DNA damage and PARP inhibition is central to the therapeutic strategy.
Experimental Workflow: Assessing PARP Inhibition in Cisplatin-Resistant Cells
Caption: Workflow for evaluating this compound efficacy in cisplatin-resistant cells.
Signaling Pathway: PARP Inhibition Overcoming Cisplatin Resistance
Caption: this compound blocks PARP, leading to apoptosis in cisplatin-resistant cells.
Conclusion
This compound is a highly potent PARP inhibitor with significant potential for overcoming cisplatin resistance in various cancers. While direct comparative data in cisplatin-resistant models is pending, the established mechanism of synthetic lethality between PARP inhibition and deficiencies in DNA repair common in resistant tumors provides a strong rationale for its investigation. The provided experimental frameworks can guide researchers in evaluating the efficacy of this compound and other PARP inhibitors in this critical area of oncology drug development. Further studies are warranted to generate specific data for this compound to fully elucidate its therapeutic potential in this setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cisplatin in the era of PARP inhibitors and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin-resistant cancer cells sensitive to experimental anticancer drugs called PARP inhibitors - ecancer [ecancer.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Cisplatin resistance associated with PARP hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP inhibition selectively increases sensitivity to cisplatin in ERCC1-low non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin resistance in non-small cell lung cancer cells is associated with an abrogation of cisplatin-induced G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduced accumulation of platinum drugs is not observed in drug-resistant ovarian cancer cell lines derived from cisplatin-treated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Acquired Cisplatin Resistance in Ovarian Cancer Cell Lines Characterized by Enriched Metastatic Properties with Increased Twist Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for A-966492: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like A-966492 are paramount to ensuring laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal of this compound, a potent PARP1 and PARP2 inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on best practices for the disposal of hazardous chemical waste and information for similar PARP inhibitors and benzimidazole-based compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with caution. Based on the hazard profiles of similar small molecule inhibitors, it should be treated as a potentially hazardous chemical.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or other protective clothing
Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. An eyewash station and safety shower should be readily accessible.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or down the drain.
-
Waste Identification and Segregation:
-
Hazardous Waste: All materials contaminated with this compound, including unused solid product, solutions, and contaminated labware (e.g., pipette tips, tubes, flasks, and weighing boats), must be disposed of as hazardous chemical waste.[1]
-
Solid Waste: Collect solid this compound and contaminated disposable labware in a designated, leak-proof container with a secure lid, clearly labeled for hazardous solid waste.[1][2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, chemically compatible, and leak-proof container with a screw-top cap, labeled for hazardous liquid waste. Do not mix with incompatible waste streams. For instance, organic solvent solutions should be kept separate from aqueous waste.[1][2]
-
-
Waste Container Labeling: Proper labeling is essential for safe handling and disposal. All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Potentially Toxic," "Chemical Hazard")
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the responsible researcher or principal investigator
-
The laboratory room number
-
-
Storage of Chemical Waste:
-
Store waste containers in a designated and secure area within the laboratory, away from general work areas.
-
Ensure containers are kept tightly closed at all times, except when adding waste, to prevent the release of vapors.[1]
-
Utilize secondary containment to prevent spills.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]
-
Do not attempt to neutralize or chemically deactivate this compound waste unless following a validated and approved protocol from your EHS department.[3]
-
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Weight | 324.35 g/mol |
| Physical State | Solid (Powder) |
| Solubility (DMSO) | ≥ 64 mg/mL (≥ 197.31 mM) |
| Storage | -20°C (1 year) or -80°C (2 years) |
Table 2: Biological Activity
| Target | Assay Type | Value (Ki) |
| PARP1 | Cell-free assay | 1 nM |
| PARP2 | Cell-free assay | 1.5 nM |
| Cell Line | Assay Type | Value (EC₅₀) |
| C41 cells | Whole cell assay | 1 nM |
Experimental Protocols
PARP Inhibition Assay (Cell-free)
This protocol outlines the determination of this compound's inhibitory activity against PARP1 and PARP2 enzymes.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris (pH 8.0), 1 mM dithiothreitol (B142953) (DTT), and 4 mM MgCl₂.
-
Enzyme and Substrate Addition: In a 96-well plate, combine 1 nM PARP-1 or 4 nM PARP-2 enzyme with 200 nM biotinylated histone H1 and 200 nM slDNA.
-
Initiation of Reaction: Initiate the reaction by adding 1.5 µM [³H]-NAD⁺. The total reaction volume is 100 µL.
-
Incubation: Incubate the plate under appropriate conditions to allow the PARP reaction to proceed.
-
Termination: Terminate the reaction by adding 150 µL of 1.5 mM benzamide.
-
Detection: Detect the incorporation of [³H]-ADP-ribose using a scintillation proximity assay (SPA).
Whole Cell PARP Activity Assay
This protocol details the measurement of this compound's effect on PARP activity within cells.
-
Cell Treatment: Treat C41 cells with varying concentrations of this compound in a 96-well plate for 30 minutes.
-
DNA Damage Induction: Activate PARP by inducing DNA damage with 1 mM H₂O₂ for 10 minutes.
-
Cell Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then fix with a pre-chilled methanol/acetone (7:3) solution at -20°C for 10 minutes.
-
Blocking: Air-dry the plates, rehydrate with PBS, and block with 5% nonfat dry milk in PBS-Tween (0.05%) for 30 minutes at room temperature.
-
Antibody Incubation: Incubate the cells with an anti-PAR antibody for 60 minutes, followed by washing and incubation with a fluorescently-labeled secondary antibody and DAPI (for nuclear staining) for another 60 minutes.
-
Analysis: Analyze the fluorescence using a microplate reader. Normalize the PAR activity (FITC signal) to the cell number (DAPI signal).
Mandatory Visualizations
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound waste.
This compound Mechanism of Action: PARP Inhibition
Caption: this compound inhibits PARP, leading to impaired DNA repair and cell death.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
